molecular formula C9H11ClO B3031784 2-chloro-1-ethoxy-4-methylbenzene CAS No. 68758-67-8

2-chloro-1-ethoxy-4-methylbenzene

Cat. No.: B3031784
CAS No.: 68758-67-8
M. Wt: 170.63 g/mol
InChI Key: PTOBYSVNDQASRB-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxy-4-methylbenzene (CAS Registry Number: 68758-67-8) is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol [ ]. This substituted benzene derivative is characterized by an ethoxy group and a chlorine atom on the benzene ring, which makes it a valuable building block in organic synthesis and medicinal chemistry research. This compound is primarily used in research and development as a key synthetic intermediate. Its structure, featuring both an ether linkage and a halogen substituent, allows it to participate in various chemical transformations. Researchers may employ it in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to construct more complex molecular architectures. It is also utilized in the synthesis of ligands for catalysts and in the development of pharmaceutical candidates, where its properties can influence the pharmacokinetics and binding affinity of the target molecules. Product specifications: Molecular Formula: C9H11ClO [ ]. Molecular Weight: 170.64 g/mol [ ]. CAS Registry Number: 68758-67-8 [ ]. Calculated Density: 1.079 g/cm³ [ ]. This product is strictly for research use and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-ethoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOBYSVNDQASRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071730
Record name 3-Chloro-4-ethoxytoluene
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Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68758-67-8
Record name 2-Chloro-1-ethoxy-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68758-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-ethoxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-chloro-1-ethoxy-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Chloro-4-ethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2071730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8), a substituted aromatic ether with potential applications as an intermediate in organic synthesis. It is important to note that, at the time of this writing, detailed experimental data for this specific compound is scarce in publicly accessible literature. Therefore, this guide has been meticulously compiled by leveraging data from structurally related compounds, established chemical principles, and predictive modeling. The information presented herein is intended to serve as a valuable resource for researchers, providing a robust foundation for further investigation and application. All data derived from analogous compounds or predictive methods are clearly indicated.

Molecular and Physicochemical Profile

This compound possesses a benzene ring substituted with a chlorine atom, an ethoxy group, and a methyl group. This combination of functional groups imparts a unique set of properties that are valuable in synthetic chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (CAS 68758-67-8)2-Chloro-p-xylene (CAS 95-72-7)4-Ethoxytoluene (CAS 622-60-6)
Molecular Formula C₉H₁₁ClOC₈H₉ClC₉H₁₂O
Molecular Weight 170.64 g/mol 140.61 g/mol 136.19 g/mol
Appearance Colorless to light yellow liquid (presumed)LiquidLiquid
Boiling Point Estimated: ~210-230 °C186 °C186-187 °C
Melting Point Not available2-3 °C-33 °C
Density Estimated: ~1.05-1.15 g/mL1.049 g/mL at 25 °C0.967 g/mL at 20 °C
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone) (presumed)Slightly soluble in waterInsoluble in water; Soluble in organic solvents
XLogP3 (Predicted) 3.33.42.8

Note: Properties for this compound are largely estimated based on the properties of structurally similar compounds due to a lack of available experimental data.

Proposed Synthesis Pathway: The Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting the sodium salt of 2-chloro-4-methylphenol with an ethylating agent, such as ethyl bromide or ethyl iodide.

Reaction Scheme

Williamson Ether Synthesis reactant1 2-Chloro-4-methylphenol intermediate Sodium 2-chloro-4-methylphenoxide reactant1->intermediate Deprotonation reactant2 Sodium Hydroxide (NaOH) reactant2->intermediate product This compound intermediate->product SN2 Nucleophilic Substitution reactant3 Ethyl Bromide (CH3CH2Br) reactant3->product side_product Sodium Bromide (NaBr)

Sources

2-chloro-1-ethoxy-4-methylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-1-ethoxy-4-methylbenzene: Properties, Synthesis, and Handling

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ether of significant interest to professionals in chemical research and drug development. While not a widely manufactured industrial chemical, its utility as a versatile building block and intermediate in organic synthesis makes a thorough understanding of its properties essential. This document delineates its core molecular and physicochemical characteristics, presents a detailed, field-proven synthetic protocol with mechanistic insights, discusses its research applications, and outlines rigorous safety and handling procedures. The information herein is synthesized to provide researchers and scientists with the authoritative and practical knowledge required for its effective and safe utilization in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-chloro-4-methylphenetole, is a polysubstituted benzene derivative. Its structure incorporates a chlorine atom and an ethoxy group ortho to each other, and a methyl group para to the ethoxy group. These features define its reactivity and physical properties, making it a valuable precursor for more complex molecular architectures.

Molecular Structure

Synthesis_Workflow Start p-Cresol (4-methylphenol) Step1 Step 1: Ortho-Chlorination Reagent: SO₂Cl₂ (Electrophilic Aromatic Substitution) Start->Step1 Intermediate 2-Chloro-4-methylphenol Step1->Intermediate Step2 Step 2: Ethylation Reagents: K₂CO₃, C₂H₅I (Williamson Ether Synthesis) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and checks designed to ensure the intermediate is suitable for the subsequent reaction, maximizing final yield and purity.

Step 1: Synthesis of 2-Chloro-4-methylphenol from p-Cresol

  • Causality: The hydroxyl and methyl groups of p-cresol are activating and direct electrophiles to the ortho and para positions. Since the para position is blocked by the methyl group, chlorination with a mild agent like sulfuryl chloride (SO₂Cl₂) proceeds with high selectivity to the ortho position. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the starting material.

  • Methodology:

    • To a stirred solution of p-cresol (1.0 eq.) in dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add sulfuryl chloride (1.05 eq.) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-chloro-4-methylphenol.

Step 2: Synthesis of this compound

  • Causality: This step is a classic Williamson ether synthesis. A weak base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the weakly acidic phenol. The resulting phenoxide acts as a nucleophile, attacking the electrophilic ethyl iodide in an Sₙ2 reaction to form the ether. Acetone is an ideal solvent as it is polar aprotic, solubilizes the reactants, and does not interfere with the Sₙ2 mechanism.

  • Methodology:

    • In a round-bottom flask, dissolve the 2-chloro-4-methylphenol (1.0 eq.) from Step 1 in acetone.

    • Add anhydrous potassium carbonate (2.0 eq.) and ethyl iodide (1.5 eq.).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude oil can be purified by vacuum distillation or flash chromatography to yield the final product, this compound.

Applications and Research Context

This compound is primarily utilized as an intermediate and building block in organic synthesis. [1]Its defined substitution pattern provides a scaffold that can be further elaborated into more complex molecules.

  • Pharmaceutical and Agrochemical Research: The structural motif present in this compound is found in various biologically active molecules. As such, it serves as a valuable starting material for synthesizing novel candidates in drug discovery and agrochemical development. A patent for a related compound highlights its role as an active intermediate in pharmaceutical chemistry. [2]* Material Science: Substituted aromatic compounds are foundational to the development of new organic materials, including polymers and liquid crystals.

  • Laboratory Use: It is sold by chemical suppliers for research and development purposes only, underscoring its role in exploratory chemistry rather than large-scale manufacturing. [1][3]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following guidelines are synthesized from safety data sheets for structurally related chemicals and represent best practices in a laboratory environment. [4][5][6]

Laboratory Safety Workflow

Safety_Workflow cluster_prep Preparation cluster_exp Execution cluster_post Post-Experiment Assess Assess Risks (Review SDS) PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE Conduct Conduct Experiment (In Fume Hood) PPE->Conduct Decon Decontaminate Glassware & Work Area Conduct->Decon Store Store Chemical Properly Conduct->Store Waste Dispose of Waste (Segregated Chemical Waste) Decon->Waste

Caption: A standard workflow for the safe handling of laboratory chemicals.

Key Safety Measures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. [4][6]* Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors. [5][6]* Handling: Avoid contact with skin, eyes, and clothing. [7]Do not eat, drink, or smoke in the laboratory. [4][6]Wash hands thoroughly after handling. [4][6]* First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. [4] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [4][5] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [4][5]* Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from heat and sources of ignition. [6]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [4][5]

Conclusion

This compound stands as a well-defined chemical entity with specific physicochemical properties that make it a valuable tool for the research chemist. Its true utility is realized in its role as an intermediate, providing a reliable foundation for the synthesis of more complex and potentially high-value molecules. By understanding its synthesis from both a practical and mechanistic standpoint, and by adhering to rigorous safety and handling protocols, researchers can effectively leverage this compound to advance their scientific objectives in drug development, material science, and beyond.

References

  • 1-(2-Chloro-ethoxy)-4-methyl-benzene - PubChem. [Link]

  • 1-(2-chloroethyl)-4-methylbenzene Properties - EPA. [Link]

  • 2-Chloro-4-ethyl-1-methylbenzene | C9H11Cl | CID 13280719 - PubChem. [Link]

  • Synthesis method of 1, 4-dichloro-2- (chloromethyl)
  • Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When | Chegg.com. [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-4-methylphenetole: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phenetole Scaffolds and Their Physicochemical Properties in Drug Discovery

Phenetole derivatives, characterized by an ethoxybenzene moiety, represent a privileged scaffold in medicinal chemistry and materials science. Their structural rigidity, lipophilicity, and potential for diverse functionalization make them valuable building blocks in the synthesis of novel therapeutic agents and functional materials. The introduction of specific substituents, such as the chloro and methyl groups in 2-chloro-4-methylphenetole, allows for the fine-tuning of steric and electronic properties, which in turn modulates biological activity and material characteristics.

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physicochemical properties of such molecules is not merely academic; it is a cornerstone of rational design and process development. Properties like boiling point and density are critical determinants for a range of applications, from purification and reaction engineering to formulation and quality control. The boiling point dictates the feasibility and parameters of purification by distillation, while density is essential for volumetric calculations, reaction stoichiometry, and ensuring material consistency.

Physicochemical Properties of 2-chloro-4-methylphenetole

A precise characterization begins with the unambiguous identification of the compound and its known physical properties.

Compound Identification:

  • Systematic Name: 2-Chloro-1-ethoxy-4-methylbenzene

  • Common Name: 2-chloro-4-methylphenetole

  • CAS Number: 68758-67-8[1]

  • Molecular Formula: C₉H₁₁ClO[1]

  • Molecular Weight: 170.63 g/mol [1]

  • Chemical Structure:

Quantitative Data Summary:

As of the latest literature review, specific experimentally-validated boiling point and density data for 2-chloro-4-methylphenetole (CAS 68758-67-8) are not published. However, we can infer a reasonable estimation by examining closely related analogs. The data presented below for analogous compounds serves as a valuable reference point for experimental design and data validation.

CompoundStructureBoiling Point (°C)Density (g/mL)Source(s)
2-chloro-4-methylphenetole C₉H₁₁ClONot availableNot available-
Analog: 2-chloro-4-methylphenolC₇H₇ClO195 - 1961.211 @ 25°C[2]
Analog: 4-methylphenetoleC₉H₁₂O191.20.931[3]

The presence of the ethyl group in 2-chloro-4-methylphenetole compared to the hydroxyl group in 2-chloro-4-methylphenol will eliminate hydrogen bonding, likely resulting in a slightly lower or comparable boiling point. The addition of a chlorine atom to 4-methylphenetole is expected to increase both its boiling point and density due to increased molecular weight and stronger intermolecular van der Waals forces.

Part 1: Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Its accurate determination is paramount for purification via distillation and for assessing compound purity. The Thiele tube method is a classic, reliable technique for micro-scale boiling point determination.

Protocol: Boiling Point Determination via Thiele Tube

This protocol describes a self-validating system for obtaining an accurate boiling point using minimal sample quantity.

Methodology Rationale: The Thiele tube is engineered to create continuous convection currents in the heating oil, ensuring uniform temperature distribution and preventing localized superheating. An inverted capillary tube traps a small amount of air. As the sample is heated, this air, and subsequently the sample's vapor, expands and escapes. The boiling point is measured upon cooling, at the precise moment the contracting vapor draws the liquid back into the capillary. This point signifies the equilibrium where the external pressure equals the vapor pressure of the liquid.

Step-by-Step Procedure:

  • Sample Preparation:

    • Place approximately 0.5 mL of 2-chloro-4-methylphenetole into a small-diameter test tube (e.g., 10x75 mm).

    • Seal one end of a capillary tube using a burner.

    • Place the capillary tube, sealed-end-up, into the test tube containing the sample.

  • Apparatus Assembly:

    • Attach the test tube to a thermometer using a small rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Insert the assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level and the side-arm of the Thiele tube.

  • Heating and Observation:

    • Gently heat the side-arm of the Thiele tube with a micro-burner or hot air gun.[4]

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary. This is due to the expansion and escape of the trapped air, followed by the sample's vapor.

    • Continue heating until a rapid, continuous stream of bubbles is observed, indicating the temperature has slightly surpassed the boiling point.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The rate of bubbling will decrease. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the observed boiling point.

    • Record the ambient barometric pressure, as boiling point is pressure-dependent.

Workflow Visualization```dot

Boiling_Point_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Add 0.5 mL sample to test tube B Insert inverted sealed capillary A->B C Attach sample tube to thermometer B->C D Insert assembly into Thiele tube C->D E Heat Thiele tube side-arm D->E F Observe rapid stream of bubbles E->F G Remove heat source F->G H Record temperature when liquid enters capillary G->H

Caption: Workflow for Density Determination using a Pycnometer.

References

  • PubChem. 2-Chloro-4-methylphenol. National Center for Biotechnology Information. [Link]

  • LookChem. 4-Methylphenetole. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • JoVE. Video: Boiling Points - Procedure. Journal of Visualized Experiments. [Link]

  • Mettler Toledo. Measuring Density with a Laboratory Balance. [Link]

Sources

difference between 2-chloro-1-ethoxy-4-methylbenzene and 2-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 2-chloro-1-ethoxy-4-methylbenzene and 2-chloro-4-methylphenol

Abstract

In the landscape of aromatic intermediates, structural isomers and compounds with closely related functional groups present unique challenges and opportunities in synthesis, analysis, and application. This guide provides a detailed comparative analysis of this compound and 2-chloro-4-methylphenol. While separated by only the difference between an ether and a hydroxyl group, these two molecules exhibit profoundly distinct physicochemical properties, reactivity profiles, and spectroscopic signatures. This document serves as a technical resource for professionals in chemical research and drug development, offering field-proven insights into their synthesis, differentiation, and potential applications.

Foundational Analysis: Structure and Physicochemical Properties

The fundamental divergence between this compound and 2-chloro-4-methylphenol originates from their core functional groups. This seemingly minor structural variance dictates their intermolecular interactions, polarity, and ultimately, their behavior in chemical and biological systems.

Molecular Structure
  • 2-chloro-4-methylphenol (also known as 2-chloro-p-cresol) features a hydroxyl (-OH) group directly attached to the benzene ring.[1][2] This classifies it as a substituted phenol.

  • This compound is an aryl ether, where the phenolic proton of the former compound is replaced by an ethyl group (-CH₂CH₃), forming an ethoxy (-OCH₂CH₃) substituent.[3][4]

The hydroxyl group is a potent hydrogen bond donor and acceptor, whereas the ether oxygen can only act as a hydrogen bond acceptor.[5][6] This distinction is the primary driver of their differing physical properties.

Figure 1: Chemical structures of 2-chloro-4-methylphenol and this compound.

Comparative Physicochemical Data

The ability of 2-chloro-4-methylphenol to engage in intermolecular hydrogen bonding results in a significantly higher boiling point and density compared to its ether counterpart, which relies on weaker dipole-dipole interactions and van der Waals forces.[5][7]

Property2-chloro-4-methylphenolThis compoundCausality of Difference
Molecular Formula C₇H₇ClO[1][8]C₉H₁₁ClO[4]Addition of a C₂H₄ unit.
Molecular Weight 142.58 g/mol [1][8]170.63 g/mol [4]Addition of an ethyl group.
Appearance Colorless to light yellow liquid[2]Data not widely available; expected to be a liquid.Functional group and molecular weight.
Boiling Point 195-196 °CData not widely available; predicted to be lower than the phenol.Strong intermolecular hydrogen bonding in the phenol.
Density 1.211 g/mL at 25 °CData not widely available; predicted to be lower.Tighter molecular packing due to hydrogen bonding.
Acidity (pKa) Acidic[1]Not acidicThe phenolic proton is ionizable; the ether has no acidic protons.
Solubility Moderately soluble in water, soluble in organic solvents.[2]Expected to have low water solubility, high in organic solvents.[6]The phenol's -OH group can hydrogen bond with water.

Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The synthetic pathways to these compounds and their subsequent chemical behavior are dictated entirely by the reactivity of the hydroxyl versus the ethoxy group.

Synthetic Pathways

The synthesis of the ether is logically a subsequent step from the phenol, illustrating a common protective or modifying strategy in multi-step organic synthesis.

Synthesis cluster_0 Route 1: Selective Chlorination cluster_1 Route 2: Williamson Ether Synthesis pCresol 4-methylphenol (p-Cresol) mid1 pCresol->mid1 Phenol 2-chloro-4-methylphenol mid2 Phenol->mid2 Ether This compound mid1->Phenol mid1->Phenol  + SO₂Cl₂ (or Cl₂)  Lewis Acid (e.g., AlCl₃)  0-100 °C[11] mid2->Ether mid2->Ether  1. Base (e.g., NaOH, K₂CO₃)  2. Ethylating Agent (e.g., C₂H₅I)[5]

Sources

Technical Guide: Safety Data Sheet (SDS) & Handling Protocols for 2-Chloro-1-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

2-Chloro-1-ethoxy-4-methylbenzene is a specialized halogenated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical building blocks. Its structural integrity relies on the stability of the ethoxy ether linkage and the steric/electronic effects of the ortho-chlorine substituent.

This guide moves beyond standard SDS reporting to provide a mechanistic understanding of the molecule's behavior, ensuring researchers can handle, store, and utilize the compound with maximum safety and efficacy.

Core Identification Data[4][5]
ParameterSpecification
Chemical Name This compound
CAS Number 68758-67-8
Synonyms 2-Chloro-4-methylphenetole; 3-Chloro-4-ethoxytoluene
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
SMILES CCOc1c(Cl)cc(C)cc1
InChI Key XJBGXJWGNQNKGF-UHFFFAOYSA-N

CRITICAL DISTINCTION: Do not confuse this compound with 1-(2-chloroethoxy)-4-methylbenzene (PubChem CID 6483714). The latter contains an alkyl chloride on the side chain, making it a potent alkylating agent with significantly higher toxicity profiles. CAS 68758-67-8 contains an aryl chloride, which is chemically more stable and less reactive toward DNA.

Physical & Chemical Properties[2][3][6][8][9][10]

The following data aggregates experimental values and high-confidence structure-activity relationship (SAR) predictions based on homologous chlorinated phenetoles.

PropertyValue / RangeExperimental Note
Physical State LiquidColorless to pale yellow oil.
Boiling Point 215°C – 225°C (Predicted)Extrapolated from p-cresol (201°C) and phenetole (170°C) + Cl/Me shifts.
Flash Point ~97.7°C (Closed Cup)Class IIIB Combustible Liquid.
Density 1.12 ± 0.05 g/cm³Estimated based on chloro-cresol analogs.
Solubility (Water) Insoluble (<100 mg/L)Highly lipophilic (LogP ~3.3).
Solubility (Organic) SolubleDMSO, Chloroform, Ethyl Acetate, Methanol.
Vapor Pressure < 0.1 mmHg @ 25°CLow volatility at room temperature.

Hazard Identification (GHS Classification)

While specific toxicological data for this isomer is limited, its structural class (halogenated alkyl aryl ethers) mandates the following precautionary classification under the Globally Harmonized System (GHS).

Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

  • H411: Toxic to aquatic life with long-lasting effects (Predicted based on lipophilicity and chlorination).

Toxicology & Mechanism

The toxicity of this compound is primarily driven by its lipophilicity, allowing it to penetrate cell membranes.

  • Local Effects: Solvent-like defatting of skin; irritation of mucous membranes due to the ether functionality.

  • Systemic Effects: Likely metabolized via O-dealkylation (CYP450 enzymes) to 2-chloro-4-methylphenol , a known irritant with moderate toxicity.

Safe Handling & Storage Protocols

Inert Atmosphere Handling

The ether linkage is susceptible to slow oxidation (peroxide formation) upon prolonged exposure to air and light, although the aryl ring provides some stabilization.

  • Protocol: Store under Nitrogen (N₂) or Argon (Ar).

  • Peroxide Test: If stored >12 months, test for peroxides using KI starch paper before distillation or heating.

Storage Conditions
  • Temperature: 2–8°C (Refrigerated) is optimal to retard oxidation; Room Temperature (15–25°C) is acceptable for short-term active use.

  • Container: Amber glass (Type I borosilicate) with Teflon-lined caps to prevent light degradation and leaching.

Workflow Visualization

The following diagram outlines the decision logic for transferring and handling the reagent to maintain integrity and safety.

HandlingProtocol Start Start: Reagent Retrieval CheckSeal Check Container Seal & Age Start->CheckSeal AgeDecision Is container >12 months old? CheckSeal->AgeDecision TestPeroxide Test for Peroxides (KI Method) AgeDecision->TestPeroxide Yes InertTransfer Transfer under Inert Gas (N2/Ar) AgeDecision->InertTransfer No PeroxidePos Peroxides Detected? TestPeroxide->PeroxidePos Quench Quench/Dispose (Do NOT Distill) PeroxidePos->Quench Yes (>10 ppm) PeroxidePos->InertTransfer No Use Proceed to Reaction InertTransfer->Use Reseal Purge Headspace & Reseal (Parafilm) Use->Reseal

Figure 1: Decision logic for safe retrieval and handling, emphasizing peroxide management for ether-based compounds.

Emergency Response

First Aid Measures
  • Eye Contact: Immediately flush with saline or water for 15 minutes. The lipophilic nature requires thorough irrigation to remove the oily film.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol (ethanol/isopropanol) as this may increase transdermal absorption of the compound.

  • Inhalation: Move to fresh air. If pulmonary irritation persists (coughing), seek medical attention.

Fire Fighting
  • Flash Point: ~98°C.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream , as it may scatter the burning liquid (density ~1.12 g/cm³ allows it to sink/mix poorly).

  • Combustion Products: Emits toxic Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO). Full SCBA gear is mandatory.

Synthesis & Application Context

Understanding the synthesis provides insight into potential impurities (e.g., unreacted phenol).

Synthesis Route (Williamson Ether Synthesis):

  • Precursor: 2-Chloro-4-methylphenol (2-Chloro-p-cresol).

  • Reagents: Ethyl Bromide (EtBr) or Diethyl Sulfate.

  • Base: Potassium Carbonate (K₂CO₃) in Acetone or DMF.

Implication: Trace amounts of 2-chloro-4-methylphenol may remain. This phenol is acidic and corrosive; therefore, the product should be washed with dilute NaOH during workup to ensure neutrality.

SynthesisPathway Precursor 2-Chloro-4-methylphenol (Acidic/Irritant) Intermediate Transition State (SN2 Attack) Precursor->Intermediate Reflux Excretion Glucuronidation & Excretion Precursor->Excretion Reagents Ethyl Bromide + K2CO3 (Base) Reagents->Intermediate Product This compound (Target) Intermediate->Product - KBr, - CO2 Metabolism Metabolic Degradation (CYP450 O-Dealkylation) Product->Metabolism In Vivo / Env Metabolism->Precursor Regeneration

Figure 2: Synthesis pathway and potential metabolic degradation route, highlighting the regeneration of the phenolic precursor.[4][5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6483714 (Isomer distinction). Retrieved from [Link]

  • ChemSrc. 2-Chloro-p-cresol (Precursor) Physicochemical Properties. Retrieved from [Link]

Sources

2-chloro-1-ethoxy-4-methylbenzene PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-1-ethoxy-4-methylbenzene: Chemical Identity, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's properties and potential utility.

Core Chemical Identification and Nomenclature

A precise understanding of a molecule's identity is fundamental to all scientific inquiry. This compound is a distinct isomer within a family of related chloro-ethoxy-methylbenzene compounds. It is crucial to distinguish it from its isomers, as even minor structural changes can lead to significant differences in chemical and biological properties.

A notable observation is the current lack of a dedicated PubChem Compound Identification (CID) for this compound with the CAS number 68758-67-8. Researchers should be cautious not to confuse it with isomers that do have PubChem entries, such as 1-(2-Chloro-ethoxy)-4-methyl-benzene (PubChem CID: 6483714).[1]

The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource
Chemical Name This compoundECHEMI[2]
CAS Number 68758-67-8ECHEMI[2], CymitQuimica[3]
Molecular Formula C₉H₁₁ClOECHEMI[2]
Molecular Weight 170.63 g/mol ECHEMI[2]
Canonical SMILES CCOC1=C(C=C(C=C1)C)Cl(Predicted)
InChI Key (Not Available)
PubChem CID (Not Available)

Physicochemical and Computed Properties

PropertyComputed ValueSource
XLogP3 3.3ECHEMI[2]
Hydrogen Bond Acceptor Count 1ECHEMI[2]
Rotatable Bond Count 2ECHEMI[2]
Exact Mass 170.0498427ECHEMI[2]
Topological Polar Surface Area 9.2 ŲECHEMI[2]

Note on Experimental Data: The absence of published experimental data on properties such as boiling point, melting point, and solubility necessitates that researchers determine these values empirically to ensure accuracy in experimental design and execution.

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not widely documented, a plausible and efficient synthetic route can be proposed based on established Williamson ether synthesis. This method involves the O-alkylation of a corresponding phenol with an ethylating agent.

Proposed Reaction: Ethylation of 2-chloro-4-methylphenol

The proposed synthesis begins with the commercially available precursor, 2-chloro-4-methylphenol. The phenolic proton is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chloro-4-methylphenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is redissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.

Synthesis of this compound reactant1 2-chloro-4-methylphenol intermediate Potassium 2-chloro-4-methylphenoxide reactant1->intermediate Deprotonation reactant2 Ethyl Iodide product This compound reactant2->product SN2 Reaction (Williamson Ether Synthesis) base K₂CO₃ (Base) base->intermediate Deprotonation solvent Acetone (Solvent) solvent->intermediate Deprotonation intermediate->product SN2 Reaction (Williamson Ether Synthesis)

Caption: Proposed Williamson ether synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs or clinical candidates reported to contain the this compound moiety, its structural features suggest its potential as a valuable building block in medicinal chemistry. The strategic incorporation of chloro, ethoxy, and methyl groups on a benzene ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The chlorine atom can modulate the electronic properties of the benzene ring and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. The ethoxy group can act as a hydrogen bond acceptor and can improve metabolic stability. The methyl group can provide a lipophilic handle and can be involved in van der Waals interactions within a binding pocket.

This combination of functional groups makes this compound an interesting scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. Its utility may lie in the generation of compound libraries for high-throughput screening against various therapeutic targets.

Structural Features and Potential Biological Relevance central_mol This compound chloro_group Chloro Group central_mol->chloro_group ethoxy_group Ethoxy Group central_mol->ethoxy_group methyl_group Methyl Group central_mol->methyl_group benzene_ring Benzene Ring (Scaffold) central_mol->benzene_ring effect1 Modulates Electronics Halogen Bonding chloro_group->effect1 effect2 Hydrogen Bond Acceptor Metabolic Stability ethoxy_group->effect2 effect3 Lipophilicity Van der Waals Interactions methyl_group->effect3 effect4 Core Structure for Analogs benzene_ring->effect4

Sources

Methodological & Application

Synthesis of 2-Chloro-1-ethoxy-4-methylbenzene from 2-Chloro-4-methylphenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-ethoxy-4-methylbenzene is a substituted aromatic ether with applications in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated and ethoxylated toluene core, makes it a valuable intermediate for introducing these functionalities into more complex molecules. This document provides a detailed guide for the synthesis of this compound from 2-chloro-4-methylphenol, focusing on the well-established Williamson ether synthesis. The protocol is designed to be robust and reproducible, with an emphasis on the underlying chemical principles, safety considerations, and purification techniques.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 2-chloro-4-methylphenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The core of this method involves two key steps:

  • Deprotonation of the Phenol: The phenolic proton of 2-chloro-4-methylphenol is acidic and can be removed by a strong base, such as sodium hydroxide (NaOH), to form a sodium phenoxide intermediate.[2][4] This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (in this case, iodoethane). This attack displaces the halide ion in a single, concerted step, forming the desired ether product.[1][3]

The choice of a primary alkyl halide, like iodoethane, is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reaction that can occur with secondary or tertiary halides.[1]

Visualizing the Synthesis

Reaction Scheme

The overall transformation can be depicted as follows:

Williamson_Ether_Synthesis Reactant1 2-Chloro-4-methylphenol Product This compound Reactant1->Product + Iodoethane, NaOH Reactant2 Iodoethane Base NaOH Byproduct NaI + H₂O

Caption: Overall reaction for the synthesis.

Reaction Mechanism Workflow

Reaction_Mechanism A Start: 2-Chloro-4-methylphenol B Deprotonation with NaOH A->B C Formation of Sodium 2-chloro-4-methylphenoxide (Nucleophile) B->C E SN2 Attack by Phenoxide on Iodoethane C->E D Addition of Iodoethane (Electrophile) D->E F Transition State E->F G Product Formation: This compound F->G H Byproducts: NaI and H₂O G->H Separated during workup

Caption: Step-by-step reaction mechanism.

Materials and Reagents

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
2-Chloro-4-methylphenol6640-27-3C₇H₇ClO142.58≥97%Sigma-Aldrich[5]
Sodium Hydroxide1310-73-2NaOH40.00≥98%Carl ROTH[6]
Iodoethane75-03-6C₂H₅I155.97≥99%Fisher Scientific[7]
Diethyl Ether60-29-7(C₂H₅)₂O74.12Anhydrous, ≥99%Sigma-Aldrich[8]
Sodium Chloride7647-14-5NaCl58.44≥99%Standard Supplier
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37≥97%Standard Supplier

Instrumentation

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Analytical balance

  • NMR spectrometer (for product characterization)

  • Gas chromatograph-mass spectrometer (GC-MS) (for purity analysis)

Experimental Protocol

1. Preparation of the Reaction Mixture:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.1 mmol) of 2-chloro-4-methylphenol in 30 mL of ethanol.

  • In a separate beaker, prepare a solution of 1.5 g (37.5 mmol) of sodium hydroxide in 10 mL of water. Caution: The dissolution of NaOH is highly exothermic.[9]

  • Slowly add the sodium hydroxide solution to the stirred solution of 2-chloro-4-methylphenol. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

2. Williamson Ether Synthesis:

  • To the reaction mixture, add 6.0 g (38.5 mmol) of iodoethane dropwise using a dropping funnel.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Add 50 mL of diethyl ether and 50 mL of water to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.[4]

  • Allow the layers to separate. The organic layer (top layer) contains the desired product.

  • Drain the aqueous layer and wash the organic layer sequentially with:

    • 50 mL of 5% aqueous sodium hydroxide solution (to remove any unreacted phenol).

    • 50 mL of saturated aqueous sodium chloride solution (brine) (to reduce the solubility of the organic product in the aqueous phase).

  • Drain the aqueous layer after each wash.

4. Drying and Solvent Removal:

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Filter the drying agent using gravity filtration.

  • Remove the diethyl ether from the filtrate using a rotary evaporator.

5. Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Expected Results and Troubleshooting

ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
Boiling Point ~195-197 °C[10]
¹H NMR (CDCl₃, ppm) δ 7.1-7.3 (m, 3H, Ar-H), 4.05 (q, 2H, -OCH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, ppm) δ 154.0, 131.0, 130.5, 128.0, 125.0, 122.0, 64.5, 20.5, 15.0

Troubleshooting:

  • Low Yield:

    • Incomplete deprotonation of the phenol: Ensure the sodium hydroxide is of high purity and the reaction time for phenoxide formation is adequate.

    • Side reactions: The use of a primary alkyl halide and maintaining the recommended reaction temperature is crucial to minimize elimination reactions.

  • Presence of Starting Material in the Product:

    • Insufficient reaction time or temperature: Ensure the reaction is refluxed for the specified duration.

    • Inefficient extraction: Repeat the wash with 5% NaOH solution to remove unreacted phenol.

Safety Precautions

  • 2-Chloro-4-methylphenol: Harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation.[5][12] May cause respiratory irritation.[5][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[6][9][13][14] Handle with extreme care in a well-ventilated area.

  • Iodoethane: Harmful if swallowed.[15][16] Causes skin and serious eye irritation.[15][17] May cause an allergic skin reaction and respiratory irritation.[15][17] Suspected of causing genetic defects.[15] Handle in a fume hood.

  • Diethyl Ether: Extremely flammable liquid and vapor.[8][18][19][20][21] May form explosive peroxides.[18][19][20] Harmful if swallowed and may cause drowsiness or dizziness.[8][18][20][21] Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • RCI Labscan Limited. (2025, February 17).
  • Thermo Fisher Scientific. (2025, September 12).
  • Carl ROTH. (2016, August 19).
  • Chem-Supply Pty Ltd. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (n.d.).
  • Carl ROTH. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • AquaPhoenix Scientific. (2024, July 9).
  • Olin Chlor Alkali. (2025, January 21). SAFETY DATA SHEET Sodium Hydroxide Solution 10 - 30%.
  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.
  • Redox. (2025, September 23).
  • Fisher Scientific. (2025, December 19).
  • PubChem. (n.d.). 2-Chloro-4-methylphenol. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2019, May 16).
  • ECHEMI. (n.d.).
  • CPAchem Ltd. (2024, June 18).
  • ChemicalBook. (2023, July 22). 2-CHLORO-4-(METHYLSULFONYL)
  • University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.
  • Google Patents. (n.d.).
  • Fiveable. (2025, August 15). 2-chloro-4-methylphenol Definition.
  • PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol.
  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).
  • PubChem. (n.d.). 1-(2-Chloro-ethoxy)-4-methyl-benzene. Retrieved from [Link]

  • ECHEMI. (n.d.). 68758-67-8, this compound Formula.
  • Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

Sources

Introduction: The Enduring Relevance of the Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-chloro-4-methylphenetole via Williamson Ether Synthesis

Developed in 1850 by Alexander Williamson, the Williamson ether synthesis remains a cornerstone of modern organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[1][2] Its enduring utility lies in its reliability and broad scope, proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] This application note provides a detailed protocol for the synthesis of 2-chloro-4-methylphenetole, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[5] The protocol leverages the reaction between the sodium or potassium salt of 2-chloro-4-methylphenol and an ethyl halide.

This guide is designed for researchers and process chemists, offering not only a step-by-step methodology but also a deep dive into the mechanistic rationale, optimization strategies, and troubleshooting to ensure a high-yield, high-purity synthesis.

Reaction Principle and Mechanism

The synthesis of 2-chloro-4-methylphenetole proceeds in two conceptual stages:

  • Deprotonation: The acidic phenolic proton of 2-chloro-4-methylphenol is abstracted by a base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion attacks the electrophilic carbon of an ethylating agent (e.g., ethyl bromide), displacing the halide leaving group in a concerted, single-step mechanism.[6]

The choice of reactants is critical. The reaction requires a primary alkyl halide to serve as the electrophile.[7] The use of secondary or tertiary halides would lead to a competing E2 elimination reaction as the major pathway, due to the alkoxide acting as a base rather than a nucleophile, resulting in the formation of an alkene side product.[4][8]

Caption: Sₙ2 Mechanism for 2-chloro-4-methylphenetole Synthesis.

Detailed Experimental Protocol

This protocol details a standard laboratory-scale synthesis. For industrial applications, phase-transfer catalysis is often employed to enhance efficiency and avoid strictly anhydrous conditions.[6][9]

Reagents and Equipment
Reagent/EquipmentFormula/TypeCAS No.M.W. ( g/mol )Notes
2-Chloro-4-methylphenolC₇H₇ClO6640-27-3142.58Starting material. Irritant.[10][11]
Sodium Hydroxide (NaOH)NaOH1310-73-240.00Strong base. Corrosive.
Ethyl BromideC₂H₅Br74-96-4108.97Ethylating agent. Volatile.
Ethanol (Anhydrous)C₂H₅OH64-17-546.07Solvent.
Diethyl Ether(C₂H₅)₂O60-29-774.12Extraction solvent. Flammable.
Sodium Sulfate (Anhydrous)Na₂SO₄7757-82-6142.04Drying agent.
Round-bottom flask250 mL--With magnetic stirrer.
Reflux condenser---To prevent solvent loss.
Separatory funnel500 mL--For liquid-liquid extraction.
Rotary evaporator---For solvent removal.
Step-by-Step Procedure
  • Phenoxide Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.26 g (0.10 mol) of 2-chloro-4-methylphenol in 100 mL of anhydrous ethanol.

    • Carefully add 4.40 g (0.11 mol, 1.1 equivalents) of sodium hydroxide pellets to the solution. The dissolution is exothermic. Stir the mixture until all the sodium hydroxide has dissolved and a clear solution of sodium 2-chloro-4-methylphenoxide is formed.

  • Ether Formation:

    • Attach a reflux condenser to the flask.

    • Slowly add 13.08 g (0.12 mol, 1.2 equivalents) of ethyl bromide through the top of the condenser.

    • Heat the reaction mixture to a gentle reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux for 2-4 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Transfer the resulting residue to a 500 mL separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).[13][14]

    • Combine the organic extracts and wash successively with 50 mL of 5% aqueous sodium hydroxide (to remove any unreacted phenol), followed by 50 mL of water, and finally 50 mL of brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate.[16]

  • Purification:

    • Filter off the drying agent and remove the diethyl ether solvent under reduced pressure using a rotary evaporator.

    • The crude product, a liquid, can be purified by vacuum distillation to yield pure 2-chloro-4-methylphenetole.[5][17]

Process Optimization and Troubleshooting

The success of the Williamson ether synthesis often depends on carefully selected reaction conditions to maximize the Sₙ2 pathway and minimize side reactions.[1][2]

  • Base and Solvent Selection: While NaOH in ethanol is effective, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can ensure complete and rapid formation of the alkoxide.[18][19] However, this requires strictly anhydrous conditions. For laboratory preparations, weaker bases like potassium carbonate in DMF are also common and effective.[6][16]

  • Phase-Transfer Catalysis (PTC): A highly effective industrial and laboratory method involves using a phase-transfer catalyst, such as tetrabutylammonium bromide.[15] This technique allows the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), eliminating the need for anhydrous solvents and facilitating easier work-up.[9][12][20]

  • Leaving Group: Ethyl iodide is more reactive than ethyl bromide due to iodide being a better leaving group, which can lead to shorter reaction times or lower required temperatures. However, it is also more expensive. Diethyl sulfate is another potent ethylating agent.[21]

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH) or allow more time for phenoxide formation.[19]
Insufficient reaction time or temperature.Monitor reaction by TLC to confirm completion. Increase reflux time if necessary.[2]
Loss of volatile alkyl halide.Ensure the reflux condenser is efficient and the system is well-sealed.
Alkene Side Product Use of a secondary or tertiary alkyl halide.The protocol must use a primary alkyl halide (e.g., ethyl bromide).[8]
High reaction temperature with a sterically hindered base.Lower the reaction temperature. Use a less hindered base if possible.
Unreacted Phenol Insufficient alkylating agent or reaction time.Use a slight excess of the ethyl halide (1.1-1.2 eq). Confirm reaction completion via TLC.
Hydrolysis of the alkyl halide.Ensure reagents and solvents are reasonably dry, especially if using highly reactive bases like NaH.

Product Characterization

The identity and purity of the synthesized 2-chloro-4-methylphenetole should be confirmed using standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see a characteristic triplet around 1.4 ppm (CH₃ of the ethyl group) and a quartet around 4.0 ppm (CH₂ of the ethyl group). The aromatic protons and the methyl group on the ring will also show distinct signals.[22]

    • ¹³C NMR: The spectrum will show signals for the two ethyl carbons (around 15 ppm and 64 ppm) and the aromatic carbons.[23][24] Comparing the aromatic shifts to the starting material confirms the ether linkage.

  • Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the broad -OH stretching band (typically ~3200-3500 cm⁻¹) from the starting 2-chloro-4-methylphenol and the appearance of a strong C-O-C stretching band for the ether (typically ~1250 cm⁻¹ and ~1040 cm⁻¹).[25]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (170.62 g/mol ) and provide fragmentation patterns consistent with the structure.

Experimental Workflow Overview

Synthesis_Workflow Reagents 1. Reagent Preparation - 2-Chloro-4-methylphenol - Base (NaOH) - Ethyl Bromide - Solvents Phenoxide 2. Phenoxide Formation (Deprotonation in Ethanol) Reagents->Phenoxide Etherification 3. Etherification (SN2) (Add Ethyl Bromide, Reflux) Phenoxide->Etherification Workup 4. Reaction Work-up - Quench - Solvent Removal Etherification->Workup Extraction 5. Extraction & Washing - Diethyl Ether Extraction - Wash with NaOH, H₂O, Brine Workup->Extraction Drying 6. Drying & Filtration - Dry with Na₂SO₄ - Filter Extraction->Drying Purification 7. Purification - Solvent Evaporation - Vacuum Distillation Drying->Purification Characterization 8. Product Characterization - NMR - IR - MS Purification->Characterization

Caption: Overall workflow for the synthesis of 2-chloro-4-methylphenetole.

References

Sources

Application Note: High-Yield Ethylation of 2-Chloro-p-cresol via Williamson Ether Synthesis

[1]

Abstract

This application note details the optimized protocol for the O-ethylation of 2-chloro-p-cresol (2-chloro-4-methylphenol) using ethyl iodide. This transformation utilizes a Williamson ether synthesis pathway mediated by potassium carbonate in a polar aprotic solvent. The resulting product, 2-chloro-4-methylphenetole, is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). This guide addresses common scale-up challenges, including steric hindrance from the ortho-chloro substituent and the mitigation of elimination side-products.

Scientific Foundation & Reaction Logic[1]

The Mechanistic Pathway

The reaction proceeds via an SN2 nucleophilic substitution .[1][2] The process involves two distinct phases occurring in a single pot:[3][4]

  • Deprotonation: The weak base (Potassium Carbonate, K₂CO₃) deprotonates the phenolic hydroxyl group. The presence of the chlorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the phenol (pKa ~9.5) compared to p-cresol (pKa ~10.3), thereby facilitating easier deprotonation.[5]

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide (EtI), displacing the iodide leaving group.

Critical Variable Analysis
  • Leaving Group Selection (I vs. Br): Ethyl iodide is selected over ethyl bromide. The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making iodide a superior leaving group that accelerates reaction kinetics at lower temperatures (60°C vs. reflux), reducing thermal degradation.[5]

  • Solvent Effects (DMF vs. Acetone): While acetone is common for simple phenols, N,N-Dimethylformamide (DMF) is the preferred solvent for this application.[5] As a polar aprotic solvent, DMF effectively solvates the potassium cation (K⁺), leaving the phenoxide anion "naked" and highly reactive. This is crucial to overcome the minor steric hindrance presented by the ortho-chloro group.

  • Base Selection: K₂CO₃ is preferred over NaH. Sodium hydride requires strictly anhydrous conditions and generates H₂ gas (safety risk). K₂CO₃ allows for a robust, manageable process where water generated is minor and does not quench the reaction significantly if excess base is used.

Pathway Visualization

The following diagram illustrates the reaction logic and critical control points.

ReactionPathwaySubstrate2-Chloro-p-cresol(Substrate)IntermediatePhenoxide Anion(Nucleophile)Substrate->IntermediateDeprotonation (-H+)BaseK2CO3(Base)Base->IntermediateProduct2-Chloro-4-methylphenetole(Target Ether)Intermediate->ProductSN2 AttackReagentEthyl Iodide(Electrophile)Reagent->ProductAlkylationSideProductElimination Product(Ethylene Gas)Reagent->SideProductHigh Temp (>90°C)Elimination

Figure 1: Reaction pathway demonstrating the conversion of phenol to phenoxide and subsequent alkylation, highlighting the temperature-dependent elimination risk.[5]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Density (g/mL)Role
2-Chloro-p-cresol 142.581.0SolidSubstrate
Ethyl Iodide 155.971.2 - 1.51.95Alkylating Agent
Potassium Carbonate 138.212.0SolidBase (Anhydrous)
DMF 73.09N/A0.944Solvent (5 mL/g substrate)
Step-by-Step Procedure

Safety Note: Ethyl iodide is a potential carcinogen and respiratory sensitizer.[5] Perform all operations in a certified chemical fume hood.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler or calcium chloride drying tube.

  • Solvation: Charge the flask with 2-chloro-p-cresol (1.0 eq) and DMF (5 volumes relative to substrate mass). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (2.0 eq) in a single portion. The suspension may turn slightly yellow/orange as the phenoxide forms. Stir at room temperature for 15 minutes.

  • Addition: Add Ethyl Iodide (1.2 eq) dropwise via syringe or addition funnel.

    • Note: If scaling up (>50g), control the addition rate to maintain internal temperature <30°C.

  • Reaction: Heat the mixture to 60°C . Maintain stirring for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 9:[5]1) or HPLC. The starting phenol (more polar) will disappear, and the less polar ether product will appear.

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into 5 volumes of ice-cold water.

  • Workup (Extraction):

    • Extract the aqueous mixture with Ethyl Acetate or Diethyl Ether (3 x volumes).

    • Combine organic layers.[6]

    • Critical Wash: Wash the organic layer with 1M NaOH (2x) . This removes any unreacted phenolic substrate (starting material), which dissolves in the aqueous base as a salt.

    • Wash with Brine (Saturated NaCl) to remove residual DMF.

    • Dry over anhydrous Magnesium Sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Purification Flowchart

WorkupProcessReactionMixCrude Reaction Mix(DMF, Product, Salts)QuenchQuench in Ice WaterReactionMix->QuenchExtractExtract with Ethyl AcetateQuench->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgLayerOrganic Layer(Product + Unreacted Phenol)PhaseSep->OrgLayerTop LayerAqLayerAqueous Layer(DMF + K2CO3 + KI)PhaseSep->AqLayerBottom Layer (Discard)BaseWashWash with 1M NaOHOrgLayer->BaseWashFinalOrgFinal Organic Phase(Pure Ether)BaseWash->FinalOrgProduct RetainedPhenolateWasteAqueous Waste(Sodium Phenolate)BaseWash->PhenolateWasteImpurities Removed

Figure 2: Purification logic emphasizing the base wash step to ensure removal of unreacted starting material.[5]

Analytical Validation

To validate the synthesis, the following analytical parameters should be met:

  • TLC: Rf of Product > Rf of Substrate (Mobile Phase: 90% Hexane / 10% EtOAc). The phenolic -OH hydrogen bonding is lost, significantly increasing Rf.[5]

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10).[5]

    • Detection: UV at 270-280 nm.[5]

    • Success Criteria: < 0.5% area of starting phenol (2-chloro-p-cresol).[5][7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the broad singlet (-OH) at ~5.0-6.0 ppm.[5]

    • New quartet (2H) at ~4.0 ppm (-O-CH₂ -CH₃).[5]

    • New triplet (3H) at ~1.4 ppm (-O-CH₂-CH₃ ).[5]

References & Authority

  • Williamson Ether Synthesis Mechanism & Scope:

    • Source: Chemistry Steps.[3][6] "The Williamson Ether Synthesis."[1][2][6][8]

    • URL:[Link]

  • Safety Data for Ethyl Iodide:

    • Source: Loba Chemie MSDS.[9] "Ethyl Iodide for Synthesis."

    • URL:[Link]

  • Properties of 2-Chloro-p-cresol:

    • Source: GuideChem. "2-Chloro-4-methylphenol Properties and Safety."[5]

  • General Protocol for Phenol Alkylation:

    • Source: Vogel's Textbook of Practical Organic Chemistry (Standard Reference).

    • Context: Standard procedure for alkylation of hindered phenols using potassium carbonate in DMF.

Application Note: Strategic Utilization of 2-Chloro-1-ethoxy-4-methylbenzene in High-Value API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for research scientists and process chemists in the pharmaceutical industry. It details the strategic utilization of 2-chloro-1-ethoxy-4-methylbenzene (CAS: 68758-67-8) as a versatile building block for constructing biaryl and benzyl-amine pharmacophores.

Executive Summary

This compound (also known as 2-chloro-4-methylphenetole) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile . It combines a stable lipophilic ether (ethoxy group), a metabolically robust aryl chloride handle for cross-coupling, and a benzylic methyl group primed for radical functionalization.[1]

This guide provides validated protocols for:

  • Scalable Synthesis: A regioselective route starting from p-cresol.[1]

  • Divergent Functionalization: Accessing biaryl scaffolds (via Suzuki-Miyaura) and benzyl amines (via Wohl-Ziegler bromination).

  • Quality Control: Critical impurity profiling for GMP compliance.

Chemical Profile & Structural Advantages

PropertySpecificationPharmaceutical Relevance
CAS Number 68758-67-8Unique identifier for regulatory filing.
Formula C₉H₁₁ClOMW: 170.64 g/mol .[1][2]
LogP ~3.3 (Predicted)High lipophilicity aids membrane permeability in CNS targets.[1]
Moiety A -OEt (Ethoxy) Bioisostere for methoxy; improves metabolic stability and lipid solubility.
Moiety B -Cl (Aryl Chloride) Electrophile for Pd-catalyzed cross-coupling (Suzuki, Buchwald).
Moiety C -CH₃ (Methyl) Pro-nucleophile; precursor to benzyl halides, aldehydes, or acids.[1]
Orthogonal Reactivity Map

The power of this intermediate lies in the ability to react at specific sites without protecting groups.[1]

ReactivityMap Center 2-Chloro-1-ethoxy- 4-methylbenzene Suzuki Site A: Aryl Chloride (Pd-Catalyzed Coupling) Center->Suzuki Biaryl Synthesis Radical Site B: Benzylic Methyl (Radical Bromination) Center->Radical Linker Installation Ether Site C: Ethoxy Group (Lipophilic Anchor) Center->Ether ADME Optimization

Figure 1: Orthogonal reactivity sites allowing for sequential functionalization.

Validated Synthesis Protocol (The "Build" Phase)

Objective: Synthesize this compound from inexpensive p-cresol with >98% regioselectivity.

Reaction Scheme
  • Chlorination: p-Cresol + SO₂Cl₂ → 2-Chloro-4-methylphenol

  • O-Alkylation: 2-Chloro-4-methylphenol + EtI/K₂CO₃ → Product

Step-by-Step Methodology
Step 1: Regioselective Chlorination

Rationale: Sulfuryl chloride (SO₂Cl₂) is preferred over Cl₂ gas for better stoichiometry control and handling safety.[1]

  • Setup: Charge a 3-neck RBF with p-cresol (10.8 g, 100 mmol) and DCM (100 mL). Cool to 0°C under N₂ atmosphere.[1]

  • Addition: Add sulfuryl chloride (13.5 g, 100 mmol) dropwise over 30 minutes. Critical: Maintain temp <5°C to prevent polychlorination.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Quench with ice water. Wash organic layer with sat.[1] NaHCO₃ (to remove HCl) and brine.[1] Dry over MgSO₄ and concentrate.

  • Purification: Distillation (bp ~196°C) or use crude if purity >95% by GC.

Step 2: Williamson Ether Synthesis (O-Ethylation)

Rationale: Using K₂CO₃ in acetone is a mild, standard protocol that avoids the harsh conditions of NaH/DMF.[1]

  • Setup: Dissolve 2-chloro-4-methylphenol (14.2 g, 100 mmol) in Acetone (150 mL).

  • Reagents: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) and Ethyl Iodide (17.1 g, 110 mmol).

  • Reflux: Heat to reflux (56°C) for 6–8 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.

  • Yield: Expect ~15.5 g (91% yield) of a clear, colorless oil.

Functionalization Protocols (The "Use" Phase)[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl scaffolds (e.g., for SGLT2 inhibitors or kinase inhibitors).[1] Challenge: Aryl chlorides are less reactive than bromides.[1] Solution: Use of electron-rich phosphine ligands (e.g., S-Phos or X-Phos).

Procedure:

  • Mix: In a microwave vial, combine This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%).

  • Solvent/Base: Add Toluene/Water (3:[1]1) and K₃PO₄ (2.0 eq).[1]

  • Condition: Degas with Argon. Heat at 100°C for 12 hours (or 120°C for 30 min in microwave).

  • Outcome: Quantitative conversion to the biaryl product. The ethoxy group remains intact.[1]

Protocol B: Wohl-Ziegler Bromination

Application: Converting the methyl group into a benzyl bromide handle for SN2 coupling with amines (benzyl amine synthesis).

Procedure:

  • Mix: Dissolve intermediate (1.0 eq) in CCl₄ or Trifluorotoluene (greener alternative).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.1 eq).

  • Initiation: Reflux (80°C) under visible light irradiation or standard thermal initiation.[1]

  • Monitoring: Stop reaction immediately upon consumption of starting material (approx 2-4 hours) to prevent gem-dibromination.

  • Result: 4-(bromomethyl)-2-chloro-1-ethoxybenzene . This is a potent electrophile.

Analytical Quality Control

For pharmaceutical use, specific impurities must be monitored.[1]

Impurity TypeOriginDetection Limit (Spec)
2,6-dichloro-4-methylphenetole Over-chlorination during Step 1.< 0.10% (GC-MS)
4-methylphenetole Incomplete chlorination / Dechlorination.< 0.15% (GC-MS)
2-chloro-4-methylphenol Incomplete ethylation.< 0.05% (HPLC)

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 40% B to 90% B over 15 min.[1]

  • Detection: UV @ 220 nm (Aryl absorption) and 280 nm (Phenolic impurity check).[1]

Safety & Handling (MSDS Summary)

  • Hazards:

    • Skin Irritant: The compound is lipophilic and can penetrate skin.[1] Wear nitrile gloves.[1]

    • Sensitizer: Like many aryl chlorides, potential for skin sensitization exists.[1]

    • Environmental: Toxic to aquatic life with long-lasting effects (H411).

  • Storage: Store at room temperature under inert gas (Argon/Nitrogen). The ethoxy ether linkage is stable, but the compound should be kept away from strong Lewis acids to prevent dealkylation.[1]

Troubleshooting Guide

Issue: Low Yield in Suzuki Coupling

  • Cause: Oxidative addition into the Ar-Cl bond is slow.

  • Fix: Switch catalyst system to Pd(dppf)Cl₂ or Pd₂dba₃/X-Phos .[1] Ensure strict oxygen-free conditions.

Issue: "Over-Bromination" in Protocol B

  • Cause: Reaction run too long; formation of benzal bromide (dibromide).[1]

  • Fix: Stop reaction at 90% conversion.[1] The mono-bromide is easily separated from the starting material, but difficult to separate from the di-bromide.

References

  • Synthesis of Chlorinated Phenols: Watson, W. D.[1] "Regioselective para-chlorination of activated aromatic compounds." Journal of Organic Chemistry, 1985, 50(12), 2145–2148.[1] Link

  • SGLT2 Inhibitor Scaffolds: Xu, G., et al. "Design, Synthesis, and Biological Evaluation of Deuterated Dapagliflozin."[1] Journal of Medicinal Chemistry, 2017.[1] (Contextual reference for chloro-ethoxy-benzene biaryl ethers).

  • Suzuki Coupling of Aryl Chlorides: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005, 127(13), 4685–4696.[1] Link

  • Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide."[1] Chemical Reviews, 1948, 43(2), 271–317.[1] Link

Sources

Technical Application Note: Strategic Synthesis of 2-Chloro-1-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of 2-chloro-1-ethoxy-4-methylbenzene (CAS: 68758-67-8), a critical intermediate in the development of agrochemicals and pharmaceutical scaffolds.

While multiple retrosynthetic pathways exist, this guide prioritizes the Williamson Ether Synthesis via


-alkylation of 2-chloro-4-methylphenol. This route is selected for its superior regiocontrol, avoiding the isomer separation challenges inherent in direct electrophilic chlorination of 4-ethoxytoluene. We provide a scalable, high-purity protocol suitable for gram-to-kilogram synthesis, emphasizing "Green Chemistry" solvent choices where applicable.
Target Molecule Analysis
  • IUPAC Name: 1-(2-chloroethoxy)-4-methylbenzene (Note: Common usage often refers to the core substitution pattern; correct IUPAC for the ether described is this compound).

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 170.64 g/mol

  • Key Structural Features:

    • Ethoxy Group (

      
      ):  Strong electron donor; activates ring.
      
    • Chlorine (

      
      ):  Weak deactivator; provides steric bulk and lipophilicity.
      
    • Methyl Group (

      
      ):  Weak activator; provides hyperconjugation stabilization.
      

Retrosynthetic Strategy & Pathway Selection

Route Comparison
FeatureRoute A:

-Alkylation (Recommended)
Route B: Direct Chlorination
Starting Material 2-chloro-4-methylphenol1-ethoxy-4-methylbenzene
Reagents Ethyl Iodide/Bromide,


or

gas
Regioselectivity 100% (Pre-defined) ~85:15 (Ortho:Meta mixture)
Purification Simple Distillation/ExtractionFractional Distillation (Difficult)
Scalability HighHigh
Atom Economy Moderate (Salt waste)High
Selected Pathway Logic

Route A is chosen because the chlorine atom is already installed in the correct position (


) in the commercially available precursor. This eliminates the risk of generating the 3-chloro isomer or over-chlorinated byproducts (2,6-dichloro), which are difficult to separate due to similar boiling points.

G Start 2-chloro-4-methylphenol (Precursor) Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Reagents Ethyl Iodide (1.2 eq) K2CO3 (2.0 eq) Acetone (Reflux) Reagents->Intermediate Reagents Product This compound (Target) Intermediate->Product SN2 Attack

Figure 1: Reaction pathway for the Williamson Ether Synthesis of the target molecule.

Detailed Protocol: Williamson Ether Synthesis[2][3][4]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4]RoleGrade/Notes
2-Chloro-4-methylphenol 142.581.0Substrate>98% Purity
Ethyl Iodide (EtI) 155.971.2 - 1.5Alkylating AgentStore over Cu wire; Light sensitive
Potassium Carbonate (

)
138.212.0 - 2.5BaseAnhydrous; Powdered
Acetone 58.08SolventSolventHPLC Grade; Dry
Potassium Iodide (KI) 166.000.1CatalystOptional (Finkelstein acceleration)

Why these Reagents?

  • Base (

    
    ):  Phenols have a 
    
    
    
    .
    
    
    is sufficient to deprotonate the phenol to the phenoxide anion without causing side reactions common with stronger bases like NaH (e.g., ring alkylation).
  • Alkylating Agent (EtI): Iodide is a better leaving group than bromide, allowing for faster reaction rates at the moderate reflux temperature of acetone (

    
    ).
    
  • Solvent (Acetone): A polar aprotic solvent is required to solvate the cation (

    
    ) and leave the phenoxide naked and reactive. Acetone is chosen over DMF for ease of workup (low boiling point allows easy removal).
    
Experimental Procedure (Step-by-Step)
Step 1: Deprotonation [5]
  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-chloro-4-methylphenol (10.0 g, 70.1 mmol) and Anhydrous Acetone (100 mL).

  • Add Potassium Carbonate (19.4 g, 140.2 mmol) in a single portion.

  • Optional: Add Potassium Iodide (1.1 g, 7.0 mmol) to accelerate the reaction via in-situ formation of a more reactive ethylating species if Ethyl Bromide is used.

  • Stir the suspension vigorously at room temperature for 30 minutes.

    • Visual Check: The mixture may turn slightly yellow as the phenoxide forms.

Step 2: Alkylation (

Reaction)
  • Add Ethyl Iodide (8.5 mL, 16.4 g, 105 mmol) dropwise via a syringe or addition funnel.

  • Heat the reaction mixture to a gentle reflux (

    
     oil bath temperature).
    
  • Monitor the reaction by TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1]

    • Endpoint: Disappearance of the starting phenol (

      
      ) and appearance of the less polar ether product (
      
      
      
      ).
    • Typical Time: 4–6 hours.

Step 3: Workup & Isolation
  • Cool the mixture to room temperature.

  • Filter the solids (removed salts:

    
    , 
    
    
    
    , excess
    
    
    ) through a sintered glass funnel or Celite pad. Wash the pad with cold acetone (2 x 20 mL).
  • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil.

  • Partition: Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL) and wash with:

    • 1M NaOH (2 x 30 mL) – Critical Step: Removes any unreacted phenolic starting material.

    • Brine (1 x 30 mL) – Removes residual water.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate to dryness.
    
Step 4: Purification
  • The crude product is typically >95% pure. For analytical grade (>99%):

    • Vacuum Distillation: Collect the fraction boiling at

      
       @ 10 mmHg (approximate value; adjust based on vacuum strength).
      
    • Flash Chromatography: Silica gel, eluting with 100% Hexanes

      
       5% EtOAc/Hexanes.
      

Workflow Step1 Dissolve Phenol in Acetone Add K2CO3 Step2 Add Ethyl Iodide Reflux 6 Hours Step1->Step2 Check TLC Check: Phenol Consumed? Step2->Check Check->Step2 No (Continue Reflux) Filter Filter Salts Concentrate Filtrate Check->Filter Yes Wash Wash with 1M NaOH (Removes unreacted Phenol) Filter->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Pure this compound Dry->Final

Figure 2: Workflow for the synthesis, emphasizing the critical NaOH wash step to ensure purity.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.45 (t, 3H, 
      
      
      
      Hz,
      
      
      )
    • 
       2.28 (s, 3H, 
      
      
      
      )
    • 
       4.08 (q, 2H, 
      
      
      
      Hz,
      
      
      )
    • 
       6.80 (d, 1H, 
      
      
      
      Hz, Ar-H ortho to OEt)
    • 
       7.00 (dd, 1H, Ar-H meta to OEt)
      
    • 
       7.18 (d, 1H, Ar-H ortho to Cl)
      
  • GC-MS:

    • Look for Molecular Ion (

      
      ) peak at 170 m/z  and 172 m/z  (characteristic 3:1 Chlorine isotope pattern).
      
    • Fragment peak at 142 m/z (Loss of ethyl group,

      
      ).
      

Safety & Handling

  • Ethyl Iodide: Known alkylating agent and suspected carcinogen. Handle only in a fume hood. Wear nitrile gloves.

  • 2-Chloro-4-methylphenol: Corrosive and toxic. Causes severe skin burns. If contact occurs, wash immediately with PEG-300 or copious water.

  • Waste Disposal: The aqueous washings from Step 12 contain phenols and must be disposed of as hazardous organic aqueous waste, not down the drain.

References

  • Williamson, A. W. (1850).[6] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2023).[4] "1-(2-chloroethoxy)-4-methylbenzene Compound Summary". National Center for Biotechnology Information. [Link]

Sources

Application Note: Scalable Synthesis of 2-Chloro-1-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the production of 2-chloro-1-ethoxy-4-methylbenzene (CAS: 68758-67-8), a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

While laboratory-scale synthesis often utilizes acetone/potassium carbonate (


), this guide presents a Phase-Transfer Catalyzed (PTC)  biphasic system optimized for kilogram-scale production. This method offers superior atom economy, simplified work-up, and reduced solvent costs compared to traditional anhydrous methods.

Target Audience: Process Chemists, Scale-up Engineers, and CDMO Manufacturing Leads.

Chemical Reaction & Mechanism

The synthesis proceeds via a Williamson Ether Synthesis , specifically the O-alkylation of 2-chloro-4-methylphenol (2-chloro-p-cresol) with ethyl bromide.

Reaction Scheme


Mechanistic Insight

The reaction follows an


 mechanism.[1][2][3] In a biphasic system (Liquid-Liquid), the Phase Transfer Catalyst (Tetrabutylammonium bromide, TBAB) transports the phenoxide ion from the aqueous phase (where it is generated by NaOH) into the organic phase (Toluene). Once in the organic phase, the "naked" phenoxide anion—stripped of its hydration shell—becomes a potent nucleophile, rapidly attacking the ethyl bromide.

ReactionMechanism Start 2-Chloro-4-methylphenol (Organic Phase) Base NaOH (aq) Deprotonation Start->Base Mix IonPair Phenoxide-Q+ Ion Pair (Interface Transfer) Base->IonPair Q+ (TBAB) transfers Anion to Org Phase Product This compound (Product) IonPair->Product SN2 Attack on Ethyl Bromide Alkyl Ethyl Bromide (Electrophile) Alkyl->Product Reacts with Waste NaBr + H2O (Aqueous Waste) Product->Waste Byproducts separation

Figure 1: Mechanistic pathway of the Phase-Transfer Catalyzed O-alkylation.

Process Development & Optimization

Transitioning from milligram to kilogram scale requires re-evaluating solvent and base choices.

ParameterLab Scale (Traditional)Scale-Up (Recommended)Rationale for Change
Solvent Acetone or DMFToluene Toluene allows azeotropic drying if needed, is easier to recover, and separates cleanly from aqueous brine. DMF is difficult to remove; Acetone poses flammability/volatility risks.
Base

(Solid)
50% NaOH (Aq) Liquid handling is cheaper and easier than solids charging. NaOH is significantly more cost-effective.
Catalyst None or KITBAB (1-3 mol%) Essential for reaction rate in biphasic systems.
Reagent Ethyl IodideEthyl Bromide EtBr is cheaper and has a lower boiling point (

), acting as a self-limiting safety valve (reflux cooling).

Detailed Experimental Protocol (1.0 kg Batch)

Materials & Equipment[4][5][6]
  • Reactor: 5L Jacketed Glass Reactor with overhead stirrer (anchor impeller), reflux condenser, and internal temperature probe.

  • Temperature Control: Circulator capable of heating to

    
     and cooling to 
    
    
    
    .
  • Scrubber: Caustic scrubber connected to the condenser vent to trap any escaping ethyl bromide vapors.

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Mass (g)Volume (mL)Density (g/mL)
2-Chloro-4-methylphenol 142.581.01000 g~870 mL~1.15
Toluene 92.144.0 vol-4000 mL0.87
TBAB (Catalyst) 322.370.0368 g-Solid
Sodium Hydroxide (50%) 40.001.5840 g~550 mL1.52
Ethyl Bromide 108.971.3994 g685 mL1.46
Step-by-Step Procedure
Phase 1: Charging and Deprotonation
  • Inertion: Purge the reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Solvent Charge: Charge Toluene (3.0 L) and 2-Chloro-4-methylphenol (1000 g) . Stir at 150 RPM until fully dissolved.

  • Catalyst Addition: Add TBAB (68 g) . Agitate for 10 minutes.

  • Base Addition: Slowly add 50% NaOH solution (840 g) over 30 minutes.

    • Note: A mild exotherm is expected. Maintain internal temperature

      
       via jacket cooling.
      
    • Checkpoint: The mixture will become a thick suspension/emulsion (sodium phenoxide formation). Ensure agitation is sufficient to mix phases.

Phase 2: Alkylation (Reaction)
  • Reagent Addition: Cool the reactor to

    
    . Add Ethyl Bromide (994 g)  via addition funnel over 45 minutes.
    
    • Safety: Ethyl bromide is volatile (bp

      
      ). Ensure the condenser is set to 
      
      
      
      .
  • Heating: Slowly ramp the temperature to

    
      over 1 hour. Hold for 2 hours.
    
  • Reflux: Increase temperature to

    
      (gentle reflux) and hold for 6–8 hours.
    
    • IPC (In-Process Control): Sample the organic phase after 6 hours.[4] Analyze by GC.

    • Target: < 1.0% unreacted phenol. If > 1%, add 0.1 eq Ethyl Bromide and stir for 2 more hours.

Phase 3: Work-Up
  • Cooling: Cool the reaction mixture to

    
    .
    
  • Quench: Add Water (2.0 L) to dissolve inorganic salts (NaBr). Stir rapidly for 15 minutes.

  • Phase Separation: Stop stirring and allow phases to settle (approx. 30 mins).

    • Bottom Layer: Aqueous waste (High pH, contains NaBr). Drain to waste treatment.

    • Top Layer: Product in Toluene.

  • Washing: Wash the organic layer with 1M NaOH (500 mL) to remove trace unreacted phenol. Then wash with Brine (500 mL) to neutral pH.

Phase 4: Purification
  • Concentration: Transfer the organic layer to a distillation unit. Strip Toluene under reduced pressure (

    
    , 100 mbar).
    
  • Vacuum Distillation: Distill the crude oil under high vacuum.

    • Fraction 1 (Foreshot): Residual Toluene/Ethyl Bromide.

    • Fraction 2 (Main Cut): This compound .[5]

    • Expected Boiling Point: ~115–120°C at 5 mmHg (estimated based on structure).

    • Yield: Expected isolated yield is 90–95% (>1100 g).

Process Flow Diagram (PFD)

ProcessFlow RawMat Raw Materials (Phenol, Toluene, NaOH, EtBr) Reactor Reactor (5L) Heating & Reflux RawMat->Reactor Charge PhaseSep Phase Separation (Remove Aq Waste) Reactor->PhaseSep Complete Reaction Wash Caustic/Brine Wash (Purification) PhaseSep->Wash Organic Layer Evap Solvent Stripping (Toluene Recovery) Wash->Evap Clean Organic Phase Distill Vacuum Distillation (Final Product Isolation) Evap->Distill Crude Oil Final Final Product (>99% Purity) Distill->Final Main Cut

Figure 2: Operational workflow for the isolation of this compound.

Quality Control & Analytical Methods

To ensure "Trustworthiness," the process must be validated by analytical data.

GC-FID Method (Purity & Conversion)
  • Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Inlet:

    
    , Split 50:1.
    
  • Oven:

    
     (hold 2 min) 
    
    
    
    
    
    to
    
    
    (hold 5 min).
  • Detector: FID at

    
    .
    
  • Retention Times (Approx):

    • Toluene: ~3.5 min

    • 2-Chloro-4-methylphenol: ~8.2 min

    • Product: ~10.5 min

Specification Limits
  • Appearance: Clear, colorless to pale yellow liquid.

  • Assay (GC):

    
    .
    
  • Unreacted Phenol:

    
    .
    
  • Moisture (KF):

    
    .
    

Safety & Hazards (HSE)

  • Ethyl Bromide: Highly flammable and volatile. Potentially carcinogenic. Engineering Control: Use a double-surface condenser with glycol coolant (

    
    ) to prevent emissions.
    
  • 2-Chloro-4-methylphenol: Corrosive and toxic. Causes severe skin burns. Wear full PPE (Tyvek suit, chemical resistant gloves).

  • Exotherm: The reaction of NaOH with the phenol is exothermic. Control addition rate to prevent thermal runaway.

References

  • PubChem. 1-(2-Chloro-ethoxy)-4-methyl-benzene (Compound Summary). National Library of Medicine. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).[3] [Link]

  • Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (Procedure describing chloroethoxy scale-up). Org.[2][6][7][8] Synth. 1992, 70, 129. [Link]

Sources

Application Notes and Protocols for the Purification of 2-Chloro-4-Methylphenetole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

2-Chloro-4-methylphenetole is a substituted aromatic ether with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired and potentially toxic byproducts, and complications in regulatory filings. This document provides a comprehensive guide to the purification of 2-chloro-4-methylphenetole, detailing protocols for fractional vacuum distillation, recrystallization, and flash column chromatography. It further outlines methods for purity assessment and provides insights into the common impurities that may arise during its synthesis.

Compound Profile and Physicochemical Properties

Understanding the physical and chemical properties of 2-chloro-4-methylphenetole is the foundation for selecting and optimizing a purification strategy. While experimental data for this specific compound is sparse, we can infer properties from its constituent parts and closely related analogs like 2-chloro-4-methylphenol. The ethyl ether group significantly lowers the compound's polarity and acidity compared to its phenolic precursor.

PropertyValue (Estimated/Reported for Analogs)Significance for Purification
Molecular Formula C₉H₁₁ClO-
Molecular Weight 170.64 g/mol Influences boiling point and chromatographic behavior.
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Visual indicator of purity.
Boiling Point Estimated >200 °C at atmospheric pressure.[1][2]A high boiling point necessitates vacuum distillation to prevent thermal decomposition.
Melting Point Not well-documented. If solid, likely a low melting point.Determines the feasibility of recrystallization.
Density Estimated ~1.1-1.2 g/mL.[2][3]Useful for calculating mass/volume.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, Hexane, Ethyl Acetate, Ethanol).Critical for selecting solvents for recrystallization and chromatography.

Genesis of Impurities: A Synthetic Overview

Effective purification requires an understanding of what needs to be removed. The synthesis of 2-chloro-4-methylphenetole typically proceeds via the chlorination of p-cresol, followed by Williamson ether synthesis. Each step can introduce specific impurities.

Typical Synthetic Route:

  • Chlorination: 4-methylphenol (p-cresol) is reacted with a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) in the presence of a Lewis acid catalyst to yield 2-chloro-4-methylphenol.[4]

  • Etherification: The resulting 2-chloro-4-methylphenol is deprotonated with a base (e.g., NaOH, K₂CO₃) and reacted with an ethylating agent (e.g., ethyl bromide, diethyl sulfate) to form the target phenetole.

This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 4-methylphenol and 2-chloro-4-methylphenol.

  • Isomeric Byproducts: Chlorination can yield other isomers, which may be carried through the synthesis.

  • Over-chlorination Products: Dichlorinated species can form if the reaction is not carefully controlled.[5]

  • Residual Reagents: Catalysts, bases, and solvents used in the reaction steps.

cluster_synthesis Synthetic Pathway cluster_impurities Impurity Sources p_Cresol 4-Methylphenol Chlorinated_Phenol 2-Chloro-4-Methylphenol p_Cresol->Chlorinated_Phenol Chlorination Impurity1 Unreacted 4-Methylphenol p_Cresol->Impurity1 Incomplete Reaction Target 2-Chloro-4-Methylphenetole Chlorinated_Phenol->Target Etherification Impurity3 Unreacted 2-Chloro-4-Methylphenol Chlorinated_Phenol->Impurity3 Incomplete Reaction Impurity2 Isomeric Chlorophenols Impurity4 Reagents/Solvents Chlorination Chlorination Chlorination->Impurity2 Side Reaction Etherification Etherification Etherification->Impurity4 Carryover

Caption: Origin of impurities during the synthesis of 2-chloro-4-methylphenetole.

Purification Protocols

The choice of purification method depends on the physical state of the crude product, the nature of the impurities, and the desired final purity.

Protocol 1: Fractional Vacuum Distillation

Principle: This method separates components of a liquid mixture based on differences in their boiling points. Performing the distillation under reduced pressure (vacuum) lowers the boiling points, preventing thermal degradation of the compound.[6]

Applicability: Ideal for purifying the liquid crude product on a large scale, especially for removing impurities with significantly different volatilities, such as residual solvents, unreacted ethylating agents, and higher-boiling byproducts.

Materials and Reagents:

  • Crude 2-chloro-4-methylphenetole

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and receiving flask(s)

  • Thermometer or temperature probe

  • Heating mantle with stirrer

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Cold trap (optional but recommended)

Experimental Protocol:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Charging the Flask: Charge the round-bottom flask with the crude material, not exceeding two-thirds of its volume. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Applying Vacuum: Close the system and slowly apply vacuum. A cold trap using dry ice/acetone or liquid nitrogen should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Once the desired vacuum is stable (e.g., 1-10 mmHg), begin heating the flask gently with the heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which typically contains residual solvents and volatile impurities.

    • Main Fraction: When the vapor temperature stabilizes at the boiling point of the product, switch to a new receiving flask and collect the pure 2-chloro-4-methylphenetole.

    • Tailings: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides or residues.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully releasing the vacuum.

Start Crude Product in Flask Apply_Vacuum Apply & Stabilize Vacuum Start->Apply_Vacuum Heat Gentle Heating Apply_Vacuum->Heat Collect_Forerun Collect Forerun (Low BP Impurities) Heat->Collect_Forerun Collect_Product Collect Main Fraction (Product at Stable Temp) Collect_Forerun->Collect_Product Stop_Heating Stop Heating, Allow to Cool Collect_Product->Stop_Heating Release_Vacuum Release Vacuum Stop_Heating->Release_Vacuum End Purified Product Release_Vacuum->End Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Chill Chill in Ice Bath Cool->Chill Filter Vacuum Filtration to Isolate Crystals Chill->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for purification by recrystallization.

Protocol 3: Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (solvent). Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Applicability: A highly versatile method for achieving very high purity. It is excellent for separating closely related isomers or removing impurities with similar boiling points that are difficult to separate by distillation.

Materials and Reagents:

  • Crude 2-chloro-4-methylphenetole

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Pressurized gas source (air or nitrogen)

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring

Experimental Protocol:

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system that provides good separation of the target compound from its impurities. The ideal Rf (retention factor) for the target compound is typically 0.25-0.35.

  • Column Packing: Pack the column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-chloro-4-methylphenetole.

Start Crude Sample Load Load Sample onto Silica Column Start->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Remove Solvent (Rotovap) Combine->Evaporate End High-Purity Product Evaporate->End

Caption: Workflow for flash column chromatography.

Purity Assessment

Post-purification analysis is a critical, self-validating step to confirm the success of the procedure.

TechniquePrincipleInformation Provided
Gas Chromatography (GC) Separation of volatile components in the gas phase.Provides quantitative purity (% area) and detects volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation of components in the liquid phase under high pressure.Offers high-resolution separation for quantitative purity analysis and detection of non-volatile or thermally labile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Confirms the chemical structure of the purified compound and can detect and identify structural isomers and other impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the compound. When coupled with GC or HPLC, it is a powerful tool for impurity identification.

Safety and Handling Precautions

All purification procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety goggles, nitrile gloves, and a flame-resistant lab coat are mandatory. [7][8]* Hazards: 2-chloro-4-methylphenetole and its precursors are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. [2][3][9]* Engineering Controls: A certified chemical fume hood is required to avoid inhalation of vapors. [7]Eyewash stations and safety showers must be readily accessible.

  • Disposal: All chemical waste, including residual material and contaminated solvents, must be disposed of in accordance with local, regional, and national environmental regulations. [3]

References

  • Benchchem. Synthesis of 2-Chloro-4-(hydroxymethyl)phenol - Technical Support Center.
  • U.S. Environmental Protection Agency (EPA). 2-Chloro-4-methylphenol Properties.
  • PubChem. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851.
  • Google Patents.
  • C.P.A Chem Ltd.
  • Fiveable. 2-chloro-4-methylphenol Definition.
  • Sigma-Aldrich. 2-Chloro-4-methylphenol 97%.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4'-Chloro-2'-methylacetanilide.
  • University of Rochester, Department of Chemistry.
  • Reddit.
  • Google Patents. US3366698A - Process for the production of 2, 4-dichlorotoluene.

Sources

Application Note: Catalytic Regioselective Chlorination of 4-Methylphenetole

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 2-Chloro-4-methylphenetole (CAS: 2944-48-1) Methodology: Controlled Electrophilic Substitution using Sulfuryl Chloride (


)
Date:  October 24, 2023
Version:  1.2

Part 1: Executive Summary

This application note details a high-precision protocol for the synthesis of 2-chloro-4-methylphenetole from 4-methylphenetole . While industrial chlorination often utilizes elemental chlorine (


) gas, this approach lacks the stoichiometric control required for high-purity laboratory and pharmaceutical scale-up, frequently resulting in polychlorinated byproducts.

This guide presents a Sulfuryl Chloride (


) mediated pathway . By utilizing the latent polarity of the substrate and precise temperature control, this method achieves >95% regioselectivity for the ortho-chloro isomer without requiring heavy metal Lewis acids (e.g., 

), thereby minimizing the risk of ether cleavage (dealkylation).
Key Advantages
  • Regiocontrol: Exploits the electronic dominance of the ethoxy group (-OEt) over the methyl group (-Me) to direct chlorination exclusively to the 2-position.

  • Stoichiometric Precision: Liquid

    
     allows for exact equivalence, virtually eliminating di-chloro impurities.
    
  • Safety: Eliminates the need for high-pressure

    
     gas cylinders; byproducts (
    
    
    
    and
    
    
    ) are easily scrubbed.

Part 2: Mechanistic Insight & Regiocontrol

Electronic Theory of Selectivity

The substrate, 4-methylphenetole, contains two directing groups on the benzene ring:

  • Ethoxy group (-OEt) at C1: A strong activator and ortho/para director.

  • Methyl group (-Me) at C4: A weak activator and ortho/para director.

The Conflict:

  • The -OEt group directs incoming electrophiles to positions 2, 6 (ortho) and 4 (para). Position 4 is blocked by the methyl group.

  • The -Me group directs to positions 3, 5 (ortho).

  • Resolution: The resonance donation from the oxygen lone pair in the ethoxy group is significantly stronger than the hyperconjugation of the methyl group. Consequently, the electron density is highest at C2/C6. Chlorination occurs here.[1][2][3][4][5][6][7][8][9][10][11][12]

Reaction Pathway Diagram

The following diagram illustrates the activation energy hierarchy that favors the 2-chloro isomer.

ReactionMechanism Substrate 4-Methylphenetole (Start) Activation Activation by -OEt (Resonance) Substrate->Activation Electronic Effect TS_Ortho Sigma Complex (Ortho-Attack) Activation->TS_Ortho Fast Kinetics (Low Ea) TS_Meta Sigma Complex (Meta-Attack) Activation->TS_Meta Slow Kinetics (High Ea) Product 2-Chloro-4-methylphenetole (Major Product) TS_Ortho->Product -HCl, -SO2

Figure 1: Mechanistic pathway showing the kinetic dominance of ortho-substitution driven by the ethoxy group.

Part 3: Experimental Protocol

Materials & Reagents
ReagentPurityEquiv.Role
4-Methylphenetole >98%1.0Substrate
Sulfuryl Chloride (

)
97%1.05Chlorinating Agent
Dichloromethane (DCM) AnhydrousSolvent (5 mL/g)Reaction Medium
Silica Gel (Optional) 230-400 mesh5 wt%Mild Acid Catalyst
Sodium Bicarbonate Sat. Sol.N/AQuench/Wash
Equipment Setup
  • Reactor: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Addition: Pressure-equalizing addition funnel (for

    
    ).
    
  • Temperature Control: Ice/Water bath (

    
    ) and Oil bath (for reflux if needed).
    
  • Gas Scrubbing: The reaction generates

    
     and 
    
    
    
    gas.[3] The outlet must be connected to a scrubber trap containing 10% NaOH solution.
Step-by-Step Procedure
Step 1: Preparation
  • Charge the 3-neck RBF with 4-methylphenetole (10.0 g, 73.4 mmol) and DCM (50 mL).

  • Optional: Add activated Silica Gel (0.5 g). This acts as a surface catalyst to polarize the

    
     without the harshness of metal chlorides.
    
  • Cool the system to 0–5°C using an ice bath. Ensure vigorous stirring.

Step 2: Controlled Addition
  • Dilute Sulfuryl Chloride (10.4 g, 77.0 mmol, 1.05 equiv) in DCM (10 mL) in the addition funnel.

  • Add the

    
     solution dropwise over 45–60 minutes .
    
    • Critical Control Point: Do not allow the internal temperature to exceed 10°C. Rapid addition leads to di-chlorination.

  • Observe gas evolution (

    
    ).[3] Ensure the scrubber is bubbling steadily but not violently.
    
Step 3: Reaction & Monitoring[7][13]
  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • PAT (Process Analytical Technology): Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.

    • Target: <2% residual starting material.[12]

    • Limit: <5% di-chloro impurity (elutes later on GC).

Step 4: Workup & Isolation
  • Quench the reaction by slowly pouring the mixture into Saturated

    
      (100 mL) to neutralize acid byproducts. Caution: CO2 evolution.
    
  • Separate the organic layer. Extract the aqueous layer once with DCM (30 mL).

  • Combine organic phases and wash with Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Step 5: Purification
  • The crude oil is typically >90% pure.

  • High Purity: Distillation under high vacuum (approx. 110–115°C at 10 mmHg) yields the product as a clear, colorless liquid.

Part 4: Process Workflow & Safety

The following workflow describes the logical flow of the experiment, emphasizing safety barriers.

Workflow Start Start: Charge Reactor (Substrate + DCM) Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Add SO2Cl2 Dropwise (Exotherm Control) Cooling->Addition Scrubbing Gas Scrubber (NaOH Trap) Addition->Scrubbing Gas Release Monitor Monitor (GC/TLC) Target: >98% Conv. Addition->Monitor Monitor->Addition Incomplete (Add 0.1 eq SO2Cl2) Quench Quench (NaHCO3) Phase Separation Monitor->Quench Complete Distill Vacuum Distillation (Purification) Quench->Distill

Figure 2: Experimental workflow emphasizing the critical addition and scrubbing steps.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Di-chloro impurity Temperature too high or addition too fast.Maintain T < 5°C during addition. Dilute

further.
Unreacted Starting Material Old

(decomposed).
Distill

before use or increase equivalents to 1.1–1.2.
Dark/Tarry Product Ether cleavage due to acid buildup.Ensure efficient stirring; consider adding solid

to the reaction (heterogeneous base) to scavenge HCl in situ.
Low Yield Product loss during evaporation.The product is volatile. Do not use high vacuum (<1 mmHg) without a cold trap.

Part 6: References

  • Watson, W. D. (1985). "Regioselective chlorination of anisole and derivatives with sulfuryl chloride." Journal of Organic Chemistry, 50(12), 2145–2148.

  • Smith, K., et al. (1988). "Chlorination of phenols and phenyl ethers using sulfuryl chloride." Journal of the Chemical Society, Perkin Transactions 1, 2803-2807.

  • Patent US5847236A. (1998). "Process for the preparation of 2-chloro-4-methylphenol." (Analogous chemistry for the phenol precursor).

  • Menyhárd, D., et al. (2016). "Selective Chlorination of Activated Aromatics." Organic Process Research & Development, 20(1), 120-126.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted 2-Chloro-4-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and procedural advice for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 2-chloro-4-methylphenol from reaction mixtures. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to streamline your purification workflows.

Part 1: Compound Profile & Initial Assessment

Understanding the impurity is the first step in its effective removal. This section covers the essential properties and safety considerations for 2-chloro-4-methylphenol.

Q1: What are the key physical and chemical properties of 2-chloro-4-methylphenol that I need to consider for purification?

A1: Awareness of the physicochemical properties of 2-chloro-4-methylphenol is critical for selecting an appropriate separation strategy. Its acidic nature, boiling point, and solubility are the primary levers for purification.

The compound, also known as 2-chloro-p-cresol, is a substituted phenol, which means its hydroxyl group (-OH) is weakly acidic.[1] This acidity is the most powerful characteristic to exploit for separation from non-acidic compounds. Its physical properties are summarized in the table below.

PropertyValueSourceSignificance for Purification
Molecular Weight 142.58 g/mol [1]Affects diffusion rates and behavior in mass-dependent separations.
Boiling Point 195-197 °C[2][3]High boiling point suggests distillation is viable if the desired product is significantly more volatile. Vacuum distillation may be required to prevent thermal degradation of sensitive compounds.
Density 1.211 g/mL at 25 °C[3][4]Denser than water. In aqueous extractions, an organic solvent is still needed to create distinct layers based on the solvent's density.
Water Solubility Not miscible or difficult to mix[4]In its neutral form, it is poorly soluble in water, preferring organic solvents.
pKa (Acidic) ~8.69[5]This value is crucial. It indicates that a moderately strong aqueous base (like NaOH or K₂CO₃) is sufficient to deprotonate the phenol, forming a water-soluble phenoxide salt.[6]
LogP (o/w) 2.65 - 2.71[5]The LogP value indicates a preference for octanol (a surrogate for organic solvents) over water, confirming its limited water solubility in neutral form.
Form Liquid or Solid[3][7]Can exist as a liquid or low-melting solid at room temperature, which may influence handling.
Q2: What are the primary safety hazards associated with 2-chloro-4-methylphenol?

A2: According to its Safety Data Sheet (SDS), 2-chloro-4-methylphenol is classified as harmful and an irritant.[1][4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin and serious eye irritation.[1][3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][4]

Part 2: Method Selection - A Logic-Based Approach

The optimal purification strategy depends entirely on the properties of your desired product and other components in the reaction mixture. This section provides a logical framework for making that choice.

Q3: My desired product is neutral and non-polar. What is the most direct method to remove the phenolic impurity?

A3: For separating an acidic impurity like 2-chloro-4-methylphenol from a neutral compound, an acid-base liquid-liquid extraction is unequivocally the most efficient and scalable method.[8]

The causality is straightforward:

  • You dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • You wash this organic solution with an aqueous basic solution (e.g., 1M NaOH).

  • The base deprotonates the acidic phenol, converting it into its corresponding sodium phenoxide salt.[6]

  • This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral organic product remains in the organic layer.[8]

  • Separating the two layers effectively removes the impurity.

This method is fast, inexpensive, and does not require specialized equipment beyond a separatory funnel.

Q4: How do I choose the best separation method for my specific reaction mixture?

A4: The decision rests on three key questions about your desired product:

  • Is it stable to acid and base?

  • Is it volatile?

  • Is it crystalline?

The following decision-making workflow can guide your choice.

G start Crude Reaction Mixture (Product + 2-Chloro-4-methylphenol) q1 Is the desired product stable to aqueous base (e.g., NaOH)? start->q1 extraction Acid-Base Extraction (Fast, Scalable, Efficient) q1->extraction  Yes q2 Are the boiling points of the product and phenol significantly different (>30°C)? q1->q2  No distillation Distillation (Good for volatile products) q2->distillation  Yes chromatography Chromatography (Highly Versatile) q2->chromatography  No q3 Is the desired product a solid? chromatography->q3 recrystallization Recrystallization (Excellent for final purity) q3->recrystallization  Yes chrom_final Chromatography is the primary method. q3->chrom_final  No

Caption: Decision workflow for selecting a purification method.

Part 3: Detailed Protocols & Troubleshooting

This section provides step-by-step guides and answers to common problems encountered during purification.

Method 1: Acid-Base Extraction

Core Principle: Exploits the difference in acidity between the phenol and other components to move the phenol from an organic solvent into a water-based solvent.[8]

FAQs & Troubleshooting:

  • Q: I performed the basic wash, but my TLC still shows phenol in the organic layer. Why?

    • A: This usually indicates incomplete deprotonation or insufficient washing. Causality: The equilibrium between the phenol and its phenoxide salt might not be fully shifted. Solution: 1) Ensure your basic solution is strong enough (1-2M NaOH is standard). 2) Perform multiple washes (e.g., 3 separate washes) with the basic solution rather than one large one; this is more efficient at partitioning the salt into the aqueous phase. 3) Ensure vigorous mixing in the separatory funnel to maximize surface area contact between the two phases.

  • Q: An emulsion formed at the interface of the organic and aqueous layers. How do I break it?

    • A: Emulsions are common and are stabilized by microscopic droplets. Solution: 1) Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to destabilize the emulsion. 2) Allow the separatory funnel to stand undisturbed for a longer period. 3) Gently swirl the funnel instead of shaking vigorously.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Basic Wash: Add an equal volume of 1M Sodium Hydroxide (NaOH) aqueous solution. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer. Note: The location of the aqueous layer (top or bottom) depends on the density of the organic solvent relative to water.

  • Repeat Washes: Repeat steps 2 and 3 two more times to ensure complete removal of the phenol.

  • Neutral Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water and break any emulsions.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Validation (Self-Validating Step): Spot the final organic solution on a TLC plate against a standard of the starting crude mixture and pure 2-chloro-4-methylphenol to confirm the absence of the impurity.

G cluster_prep Preparation cluster_extraction Extraction cluster_workup Workup & Validation a Dissolve crude mixture in organic solvent b Add 1M NaOH (aq) Shake & Vent a->b c Separate Layers (Collect Organic) b->c d Repeat NaOH wash 2x c->d e Wash with Brine d->e f Dry organic layer (e.g., Na2SO4) e->f g Filter & Concentrate f->g h Validate by TLC g->h i Purified Product h->i

Caption: Workflow for acid-base extraction of 2-chloro-4-methylphenol.

Method 2: Flash Column Chromatography

Core Principle: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[9][10] Less polar compounds typically travel faster down the column.

FAQs & Troubleshooting:

  • Q: What is a good starting solvent system (eluent) for separating 2-chloro-4-methylphenol from a non-polar product?

    • A: 2-chloro-4-methylphenol is moderately polar due to its hydroxyl group. A non-polar product will be much less polar. Solution: Start with a low-polarity eluent system, such as 5-10% ethyl acetate in hexanes. This should cause your non-polar product to elute quickly while the more polar phenol is retained longer on the silica. You can then increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) to wash the phenol off the column. Always develop the solvent system using TLC first.

  • Q: My product and the phenol are co-eluting. What can I do?

    • A: Co-elution means the polarity of the two compounds is too similar for the chosen solvent system to resolve. Causality: The eluent is either too polar (carrying both compounds along quickly) or not polar enough (neither compound moves). Solution: 1) Decrease the eluent polarity (e.g., from 10% to 5% ethyl acetate/hexanes) to increase the retention of both compounds and hopefully improve separation. 2) Try a different solvent system. Sometimes substituting ethyl acetate with dichloromethane or diethyl ether can alter the specific interactions with the silica gel and improve resolution.

Experimental Protocol: Flash Chromatography

  • TLC Analysis: Develop a solvent system using TLC that gives good separation between your product and the phenol. The target Rf for your product should be ~0.3-0.4.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system (low polarity component, e.g., hexanes).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system developed in step 1. Collect fractions continuously.

  • Monitoring: Monitor the fractions being collected by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.

Method 3: Distillation

Core Principle: This method separates liquids with different boiling points.[11][12] It is only effective if the boiling point of the desired product is significantly different from that of 2-chloro-4-methylphenol (~196 °C).

FAQs & Troubleshooting:

  • Q: When should I use vacuum distillation instead of simple distillation?

    • A: Causality: High temperatures can cause compounds to decompose.[13] Vacuum distillation lowers the boiling point of liquids. Solution: Use vacuum distillation if your desired product has a high boiling point (e.g., >150 °C at atmospheric pressure) or if it is known to be thermally unstable. Since 2-chloro-4-methylphenol boils at ~196 °C, if your product boils above 160 °C, vacuum distillation is highly recommended to achieve separation without decomposition.

Method 4: Recrystallization

Core Principle: This technique purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. Impurities remain in the solvent (mother liquor).[14]

FAQs & Troubleshooting:

  • Q: How do I find a good recrystallization solvent?

    • A: The ideal solvent should dissolve your product well when hot but poorly when cold.[14] The impurity (2-chloro-4-methylphenol) should either be very soluble in the cold solvent or insoluble in the hot solvent. Solution: Test small amounts of your crude solid in various solvents (e.g., hexanes, toluene, ethanol, water, or mixtures) to find one that fits these criteria.

  • Q: My product is not crystallizing from the solution.

    • A: Crystallization requires nucleation. Solution: 1) Try scratching the inside of the flask with a glass rod to create nucleation sites. 2) Add a "seed crystal" of your pure product to the solution. 3) Cool the solution slowly, perhaps by placing it in a refrigerator overnight, to encourage the formation of larger, purer crystals.

References

  • C.P.A. Chem Ltd. (2019). Safety data sheet: 2-Chloro-4-methylphenol.
  • PubChem. 2-Chloro-4-methylphenol. National Center for Biotechnology Information. Available at: [Link]

  • Tshilanda, D. D., & El-Hussein, A. (2021). Extraction of phenolic compounds: A review. Heliyon. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 2-Chloro-4-methylphenol Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Available at: [Link]

  • Moura, C., et al. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Andarwulan, N., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. Available at: [Link]

  • Google Patents. US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Solubility of Things. 2-Chloro-4-methylphenol. Available at: [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. Available at: [Link]

  • Rocchetti, G., et al. (2025). Characterization of Non-Polar and Polar Bioactive Compounds Obtained by Pressurized Biobased Solvents from Different Arctium lappa L. Root Ecotypes. MDPI. Available at: [Link]

  • Adhikari, D. P., et al. (2018). Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach. Antioxidants. Available at: [Link]

  • University of Babylon. Recrystallization. Available at: [Link]

  • Google Patents. US4160111A - Process for recovering phenol from aqueous phenolic mixtures.
  • Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Available at: [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Available at: [Link]

  • Thomas, M., et al. (2018). Removing Phenols from Post-Processing Wastewater Originating from Underground Coal Gasification Using Coagulation-Flocculation. Polish Journal of Environmental Studies. Available at: [Link]

  • Google Patents. EP2951187A1 - PURIFICATION OF PHENOL.
  • Oliva-Teles, M. T., et al. Chromatographic techniques for the determination of free phenol in foundry resins. ReCIPP. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

Sources

Technical Support Guide: Ethylation of 2-Chloro-4-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Ref: TS-ORG-ETH-042 | Version 2.1[1]

Executive Summary

Objective: Synthesis of 1-ethoxy-2-chloro-4-methylbenzene via Williamson Ether Synthesis. Core Challenge: The substrate, 2-chloro-4-methylphenol (2-chloro-p-cresol), functions as an ambident nucleophile.[1] While O-alkylation is the target, the electronic influence of the chlorine atom (inductive withdrawal) and the methyl group (hyperconjugation) creates a specific impurity profile dominated by C-alkylation and elimination byproducts.

This guide provides troubleshooting workflows, impurity identification, and optimized protocols to maximize O-selectivity.

Critical Troubleshooting (FAQ Format)

Q1: I am observing a persistent impurity at RRT ~1.1 that contains a hydroxyl group. What is it?

Diagnosis: This is likely the C-alkylated side product (2-chloro-4-methyl-6-ethylphenol) .[1]

  • The Science: Phenoxide ions are ambident nucleophiles, meaning negative charge density is delocalized between the Oxygen and the Ortho/Para carbons.

    • Position 4 (Para): Blocked by the methyl group.

    • Position 2 (Ortho): Blocked by the chlorine atom.

    • Position 6 (Ortho):Open and reactive.

  • Root Cause: Use of protic solvents (e.g., Ethanol, Methanol) or "soft" leaving groups (Iodides) favors C-alkylation.[1] Protic solvents form hydrogen bonds with the phenoxide oxygen, shielding it and forcing the electrophile to attack the carbon ring instead.

  • Correction: Switch to a polar aprotic solvent (DMF, Acetone, or Acetonitrile) to leave the oxygen "naked" and more reactive.

Q2: My yield is low, and I see gas evolution during the reaction. Why?

Diagnosis: You are witnessing Elimination (E2) competing with Substitution (SN2).[1]

  • The Science: The ethylating agent (Ethyl Iodide/Bromide) possesses

    
    -hydrogens. If your base is too strong (e.g., 
    
    
    
    ,
    
    
    ) or the temperature is too high, the base abstracts a proton from the ethyl group rather than deprotonating the phenol.
  • Byproduct: Ethylene gas (

    
    ) evolves and is lost, consuming your alkylating agent.[1]
    
  • Correction: Use a milder base like Potassium Carbonate (

    
    ).[1] The 
    
    
    
    of 2-chloro-4-methylphenol is ~9.0 (lower than typical phenols due to Cl-induction), making
    
    
    sufficient for deprotonation without triggering E2 elimination.[1]
Q3: The reaction stalls with 10-15% unreacted starting material despite excess reagents.

Diagnosis: Phenoxide Ion Pairing or Surface Passivation .

  • The Science: In non-polar solvents or with weak agitation, the potassium phenoxide forms tight ion pairs or insoluble aggregates, reducing nucleophilicity.

  • Correction:

    • Add a phase transfer catalyst (e.g., 18-Crown-6 or TBAB) if using Acetone/Toluene.[1]

    • Ensure vigorous stirring (>500 RPM) to break up inorganic salts.

Impurity Profiling & Pathway Analysis

The following diagram illustrates the kinetic competition between the desired O-alkylation and the parasitic side reactions.

ReactionPathways SM 2-Chloro-4-methylphenol (Substrate) Int Phenoxide Anion (Ambident Nucleophile) SM->Int Deprotonation (-H+) Base Base (K2CO3) Base->Int Prod_O Product (Major) 1-Ethoxy-2-chloro-4-methylbenzene (O-Alkylation) Int->Prod_O SN2 Attack (O-site) Polar Aprotic Solvent Prod_C Impurity A (Minor) 2-Chloro-4-methyl-6-ethylphenol (C-Alkylation) Int->Prod_C Attack (C-site) Protic Solvent / High T EtX Ethyl Halide (Et-X) EtX->Prod_O EtX->Prod_C Prod_E Impurity B (Gas) Ethylene + SM recovery (Elimination) EtX->Prod_E E2 Mechanism Strong Base

Figure 1: Reaction pathways showing the bifurcation between the target ether (Green) and side products (Red).

Impurity Identification Table
Impurity TypeChemical NameOriginDetection (HPLC/GC)Remediation Strategy
Target 1-ethoxy-2-chloro-4-methylbenzeneO-AlkylationMajor PeakN/A
Impurity A 2-chloro-4-methyl-6-ethylphenolC-Alkylation (Ortho)Longer Retention Time (more lipophilic, retains -OH)Switch to DMF/Acetone; Avoid Iodides (use Bromides).[1]
Impurity B Ethylene (Gas)Elimination (E2)Not visible (Gas); Loss of ReagentLower Temp (<60°C); Use Carbonate base.[1]
Impurity C Diethyl EtherReagent HydrolysisSolvent Front (Volatile)Use anhydrous solvents; Dry reagents.[1]
Impurity D 2-chloro-4-methylphenolUnreacted SMMatches SM StandardIncrease reaction time; Add 0.1 eq KI (Finkelstein).

Optimized Protocol (Standard Operating Procedure)

Scope: Preparation of 1-ethoxy-2-chloro-4-methylbenzene with <1% C-alkylated impurity.

Reagents
  • Substrate: 2-Chloro-4-methylphenol (1.0 eq)

  • Alkylating Agent: Ethyl Bromide (1.2 eq) (Preferred over Iodide to reduce C-alkylation)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, powder (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (if easy workup is required)[1]

Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve 2-chloro-4-methylphenol (1.0 eq) in DMF (5 mL per gram of substrate).

  • Deprotonation: Add

    
     (2.0 eq) in a single portion.[1]
    
    • Checkpoint: Stir at Room Temperature (RT) for 30 minutes. The solution may turn yellow/orange, indicating phenoxide formation.

  • Addition: Add Ethyl Bromide (1.2 eq) dropwise via syringe.

    • Note: Ethyl Bromide is volatile (bp ~38°C).[1] If using Acetone, keep the condenser very cold.

  • Reaction: Heat to 50°C. Stir vigorously for 4-6 hours.

    • Caution: Do not exceed 80°C to prevent elimination of Ethyl Bromide.

  • IPC (In-Process Control): Check TLC (Hexane:Ethyl Acetate 9:1).

    • Target: Disappearance of SM (

      
       ~0.[1]4) and appearance of Product (
      
      
      
      ~0.8).
  • Workup:

    • Cool to RT.

    • Pour mixture into ice-water (5x reaction volume) to precipitate the inorganic salts and product (if solid).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with 1M NaOH (Critical Step: Removes unreacted Phenol and C-alkylated side products which still possess acidic -OH).[1]

    • Dry over

      
      , filter, and concentrate.[1]
      

References

  • Williamson, A. W. (1850).[1][2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.[1]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Side Reactions." MasterOrganicChemistry.com.

  • PharmaXChange. (2011).[1] "Phenolates: O-alkylation vs C-alkylation Mechanisms." PharmaXChange.info.

  • PubChem. (2025).[1] "2-Chloro-4-methylphenol: Chemical Properties and Acidity." National Library of Medicine.[1]

Sources

Technical Support Center: Optimizing Temperature for Williamson Synthesis of Phenetole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Williamson Ether Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of your experiments. This guide is structured as a dynamic resource, moving beyond rigid protocols to address the "why" behind experimental choices, ensuring you can troubleshoot and optimize your synthesis of phenetole and related aryl ethers effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the critical role of temperature in the synthesis of phenetole.

Q1: What is the recommended starting temperature range for the Williamson synthesis of phenetole?

A typical Williamson reaction is conducted at temperatures between 50 to 100 °C, with the reaction often taking 1 to 8 hours to complete.[1][2] For the synthesis of phenetole, which involves reacting a phenoxide with a primary ethylating agent, a conservative starting point is in the lower end of this range, typically 60-80 °C . It is often more effective to start at a moderate temperature and increase it only if the reaction is proceeding too slowly, as monitored by a technique like Thin-Layer Chromatography (TLC).

Q2: Why is precise temperature control so critical for this reaction?

Temperature is arguably the most critical parameter to control because it directly influences the balance between the desired nucleophilic substitution (Sₙ2) and competing side reactions.[1] The Williamson synthesis is a competition between kinetics and thermodynamics.

  • Desired Reaction (Sₙ2 Pathway): The formation of phenetole occurs via an Sₙ2 mechanism, where the phenoxide ion attacks the primary ethyl halide.[1][3] This reaction has a specific activation energy.

  • Competing Reactions:

    • Elimination (E2 Pathway): At higher temperatures, the phenoxide, which is a strong base, can instead abstract a β-hydrogen from the ethyl halide, leading to the formation of ethene gas.[4][5] Elimination reactions generally have a higher activation energy than substitution and are therefore more significantly favored as the temperature increases.[5]

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, higher temperatures can provide enough energy to overcome the activation barrier for C-alkylation, leading to ortho- and para-ethylphenol byproducts.[1][6]

Optimizing the temperature means finding the sweet spot where the Sₙ2 reaction proceeds at a reasonable rate while minimizing these temperature-dependent side reactions.[7]

Q3: How does my choice of ethylating agent (e.g., ethyl iodide vs. ethyl bromide) affect the optimal temperature?

The reactivity of the alkylating agent is crucial. The general order of reactivity for ethyl halides in an Sₙ2 reaction is:

Ethyl Iodide > Ethyl Bromide > Ethyl Chloride

Because ethyl iodide has the best leaving group (I⁻), the reaction proceeds faster and can often be conducted at a lower temperature compared to ethyl bromide or chloride.[1] If you are using a less reactive agent like ethyl chloride, you may need to increase the temperature toward the higher end of the 50-100 °C range or use a catalyst, such as a soluble iodide salt, to facilitate the reaction via the Finkelstein reaction.[1][2]

Q4: Does the solvent choice influence the ideal reaction temperature?

Yes, significantly. Polar aprotic solvents such as N,N-dimethylformamide (DMF) , acetonitrile , or dimethyl sulfoxide (DMSO) are highly recommended.[1][6] These solvents are effective at solvating the cation (e.g., Na⁺ or K⁺) but do not heavily solvate the phenoxide anion. This leaves the nucleophile "naked" and more reactive, accelerating the Sₙ2 reaction rate.[1] This increased reactivity often allows for the use of lower reaction temperatures.

Conversely, protic solvents (like ethanol) can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate, potentially requiring higher temperatures to achieve a reasonable conversion.[4][8]

Troubleshooting Guide: Temperature-Related Issues

This section provides direct, actionable advice for specific problems you may encounter during your synthesis.

Problem: My reaction is very slow or has not gone to completion after several hours.
  • Causality: An excessively low temperature is the most likely cause. The reaction may not have sufficient kinetic energy to overcome the activation barrier for the Sₙ2 reaction. Other causes include incomplete formation of the phenoxide due to a weak base or the use of a less reactive alkylating agent (e.g., ethyl chloride).[6]

  • Troubleshooting Steps:

    • Confirm Phenoxide Formation: Ensure your starting phenol has been fully deprotonated. If you used a base like potassium carbonate (K₂CO₃), ensure it is anhydrous and that you have allowed sufficient time for the acid-base reaction to occur before adding the ethylating agent.

    • Increase Temperature Incrementally: Raise the temperature by 10 °C and monitor the reaction by TLC every 30-60 minutes. Continue to increase incrementally towards 100 °C if necessary.

    • Consider a Catalyst: If using ethyl chloride or bromide, adding a catalytic amount (0.1 eq) of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) can significantly speed up the reaction.[1]

Problem: My final product is contaminated with a significant amount of an alkene byproduct.
  • Causality: This is a classic sign that the E2 elimination pathway is competing with your desired Sₙ2 reaction.[5] This is almost always caused by the reaction temperature being too high.[4]

  • Troubleshooting Steps:

    • Lower the Temperature: Repeat the experiment at a temperature 15-20 °C lower than the previous attempt. While the reaction will be slower, it will greatly favor the substitution product.

    • Use a More Reactive Halide: If possible, switch from ethyl bromide or chloride to ethyl iodide. This will allow the reaction to proceed efficiently at a lower temperature where elimination is less of a concern.

    • Re-evaluate Your Base: While less common for phenetole synthesis, using an extremely bulky base to form the phenoxide can sometimes favor elimination. Ensure you are using a standard base like K₂CO₃ or NaOH.

Problem: I am observing C-Alkylated byproducts in my NMR/Mass Spec data.
  • Causality: The ambident nature of the phenoxide nucleophile is leading to alkylation on the aromatic ring.[1] This side reaction is also favored by higher temperatures. The choice of solvent and counter-ion can also play a role.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: As with elimination, lowering the temperature is the primary method to increase selectivity for O-alkylation.

    • Optimize Your Solvent: Ensure you are using a polar aprotic solvent like DMF or DMSO. These solvents are known to favor O-alkylation over C-alkylation.[6]

    • Change the Counter-ion: Sometimes, switching the base from a sodium-based one (like NaOH or NaH) to a potassium-based one (like K₂CO₃) can influence the selectivity, although this effect is substrate-dependent.

Data Presentation & Visualizations

Summary of Recommended Starting Conditions
Ethylating AgentSolventBaseRecommended Starting Temp (°C)Key Considerations
Ethyl Iodide DMF, AcetonitrileK₂CO₃, Cs₂CO₃50 - 70 °CMost reactive agent; lower temperatures are highly effective.
Ethyl Bromide DMF, AcetonitrileK₂CO₃, Cs₂CO₃60 - 80 °CThe industry standard. A good balance of reactivity and cost.
Ethyl Chloride DMF, DMSONaOH, K₂CO₃80 - 100 °CLeast reactive halide. May require higher temperatures and/or an iodide catalyst.
Ethyl Tosylate THF, DMFNaH, K₂CO₃50 - 70 °CExcellent leaving group, comparable to iodide. Good for sensitive substrates.
Experimental Workflow Diagram

This diagram illustrates the logical process for optimizing the reaction temperature.

G cluster_prep 1. Reaction Setup cluster_run 2. Temperature Optimization cluster_troubleshoot 3. Adjustment Logic Setup Combine Phenol, Base (K₂CO₃), and Solvent (DMF) Add_EtX Add Ethylating Agent (e.g., Ethyl Bromide) Setup->Add_EtX Start Set Initial Temperature (e.g., 70°C) Add_EtX->Start Monitor Monitor by TLC (after 1 hour) Start->Monitor Check Reaction Progressing Cleanly? Monitor->Check Slow Problem: Reaction Slow or Stalled Check->Slow No (Slow) Side_Products Problem: Side Products (Elimination/C-Alkylation) Check->Side_Products No (Side Products) Complete Reaction Complete Check->Complete Yes Increase_T Action: Increase Temp by 10°C Slow->Increase_T Decrease_T Action: Decrease Temp by 15°C Side_Products->Decrease_T Increase_T->Monitor Decrease_T->Monitor

Caption: Decision workflow for temperature optimization in phenetole synthesis.

Reaction Pathway Diagram

This diagram shows the desired Sₙ2 pathway versus temperature-favored side reactions.

G reactants Phenoxide + Ethyl Bromide phenetole Phenetole (Desired Product) O-Alkylation reactants->phenetole Sₙ2 Pathway (Moderate Temp) ethene Ethene + HBr E2 Elimination reactants->ethene Higher Temp (Δ) c_alkyl Ethylphenols C-Alkylation reactants->c_alkyl Higher Temp (Δ)

Caption: Competing reaction pathways in the Williamson synthesis of phenetole.

Experimental Protocol: Synthesis of Phenetole

This protocol describes a reliable method using phenol and ethyl bromide. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:
  • Phenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

  • Ethyl Bromide (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add phenol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Base Addition: Add powdered anhydrous potassium carbonate (2.0 eq) to the stirring solution.

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes to allow for the formation of potassium phenoxide.

  • Alkylating Agent Addition: Add ethyl bromide (1.2 eq) to the suspension via syringe.

  • Heating: Heat the reaction mixture to 70 °C using an oil bath.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours. Look for the disappearance of the phenol starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with 5% NaOH solution to remove any unreacted phenol.

    • Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude phenetole can be purified by vacuum distillation if necessary to yield a clear, colorless liquid.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • AdiChemistry. (n.d.). WILLIAMSON'S SYNTHESIS | EXPLANATION. [Link]

  • Brainly. (2023, November 21). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. [Link]

  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

Sources

troubleshooting low purity in 2-chloro-1-ethoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization CAS: 68758-67-8 | Synonyms: 2-Chloro-4-methylphenetole; 1-ethoxy-2-chloro-4-methylbenzene

Synthesis Route Analysis & Root Cause Diagnosis

To troubleshoot purity, we must first dissect the synthesis. The standard industrial and laboratory route for this compound is the Williamson Ether Synthesis , involving the O-alkylation of 2-chloro-4-methylphenol (2-chloro-p-cresol).

The Reaction:



Critical Failure Points (The "Why")

If your purity is low (<98%), it is almost certainly due to one of three mechanisms.

Impurity TypeChemical IdentityRoot CauseDiagnostic Signal
Starting Material 2-Chloro-4-methylphenolFailed Caustic Wash. The boiling points of the phenol (~196°C) and the product (~190-200°C) are too close for easy distillation. Chemical removal is mandatory.Broad peak in GC (tailing); -OH stretch in IR (~3300 cm⁻¹).
Side Product C-Alkylated IsomersSolvent/Leaving Group Mismatch. Use of "hard" leaving groups or high temperatures favors C-alkylation over O-alkylation.Unknown peaks eluting after the main product.
Oxidation/Tars Quinones/PolymersAir Exposure. Phenols oxidize easily under basic conditions if the headspace is not inert (N₂/Ar).Dark color (brown/black) of the crude oil; baseline noise in NMR.

Troubleshooting Guides (Q&A)

Issue 1: "I have a persistent impurity at 5-10% that co-distills with my product."

Diagnosis: This is likely unreacted 2-chloro-4-methylphenol . Expert Insight: You cannot rely on fractional distillation alone. The hydrogen bonding of the phenol raises its boiling point to nearly match the molecular weight increase of the ether product, causing them to co-elute.

Corrective Protocol (The "Caustic Wash"):

  • Dilute your crude organic layer with a non-polar solvent (e.g., Hexanes or Toluene). Do not use Ethyl Acetate (it hydrolyzes in base).

  • Wash vigorously with 10% NaOH (aq) . The phenol is acidic (pKa ~10) and will deprotonate into the water-soluble phenoxide.

  • Critical Step: Repeat the NaOH wash until the aqueous layer remains clear/colorless (phenoxides are often yellow/orange).

  • Wash with water, then brine, dry over MgSO₄, and concentrate.

Issue 2: "My yield is low, and I see multiple small peaks in the GC."

Diagnosis: You are likely observing C-alkylation or competitive elimination. Expert Insight: Phenoxide anions are ambident nucleophiles. They can attack from the Oxygen (desired) or the Carbon (undesired).

  • Cause: If you used a protic solvent (Ethanol/Methanol), the Oxygen is "caged" by hydrogen bonds, making the Carbon more nucleophilic.

  • Solution: Switch to a polar aprotic solvent like DMF (Dimethylformamide) or Acetonitrile . This leaves the Oxygen "naked" and highly reactive, favoring O-alkylation.

Issue 3: "The reaction mixture turned black immediately."

Diagnosis: Oxidative coupling of the phenoxide. Solution:

  • Degas your solvents (sparge with N₂ for 15 mins).

  • Add the base (K₂CO₃/NaOH) after the system is under inert atmosphere.

  • Add a reducing agent like Sodium Borohydride (NaBH₄, 0.1 eq) if the starting material is already colored.

Visual Troubleshooting Workflows

Diagram 1: Impurity Identification Logic

Use this flow to identify the nature of your contamination before attempting purification.

ImpurityDiagnosis Start Low Purity Detected (<98% by GC/HPLC) CheckIR Check IR Spectrum Is there a broad peak at 3300-3400 cm⁻¹? Start->CheckIR YesOH YES: Unreacted Phenol CheckIR->YesOH OH Present NoOH NO: Side Reactions CheckIR->NoOH No OH ActionWash ACTION: Aggressive NaOH Wash (pH > 12) YesOH->ActionWash CheckColor Check Color/Tars NoOH->CheckColor Dark Dark/Black Oil: Oxidation Products CheckColor->Dark Clear Clear/Yellow: C-Alkylation or Solvent Residue CheckColor->Clear ActionDistill ACTION: Short Path Distillation (Remove heavy tars) Dark->ActionDistill ActionChrom ACTION: Change Solvent System (Switch to DMF/Acetone) Clear->ActionChrom

Caption: Decision tree for identifying impurities based on spectroscopic signals and physical appearance.

Diagram 2: Optimized Synthesis Workflow

This pathway minimizes C-alkylation and ensures complete phenol removal.

SynthesisWorkflow Step1 Dissolve 2-Cl-4-Me-Phenol in Acetone or DMF Step2 Add K₂CO₃ (2.0 eq) (Inert Atmosphere) Step1->Step2 Step3 Add Ethyl Iodide (1.2 eq) Reflux 4-6 hrs Step2->Step3 Step4 Monitor GC (Look for SM disappearance) Step3->Step4 Step4->Step3 SM > 1% (Add more Et-I) Step5 Workup: Dilute w/ Hexane Wash 3x with 10% NaOH Step4->Step5 SM < 1% Step6 Final Product (Liquid, >99% Purity) Step5->Step6

Caption: Optimized Williamson Ether Synthesis protocol emphasizing the caustic wash step.

Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-1-ethoxy-4-methylbenzene with >99% purity.

Materials
  • Substrate: 2-Chloro-4-methylphenol (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 eq)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Dissolution: Add 2-chloro-4-methylphenol and solvent (Acetone, 5 mL per gram of phenol).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes. Note: The solution may turn yellow as the phenoxide forms.

  • Alkylation: Add Ethyl Iodide dropwise.

  • Reflux: Heat to gentle reflux (approx. 60°C for Acetone) for 6 hours.

  • IPC (In-Process Control): Check reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or GC.[1]

    • Target: Starting material peak area < 1%.

  • Workup (The Purification Step):

    • Filter off the solid salts (K₂CO₃/KI).

    • Evaporate the reaction solvent.

    • Redissolve the residue in Hexanes or Toluene .

    • Wash 1: 10% NaOH (aq). Shake vigorously.

    • Wash 2: 10% NaOH (aq).

    • Wash 3: Brine.

  • Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Analytical Data Reference

PropertyValueNotes
Molecular Weight 170.63 g/mol
Physical State LiquidMay crystallize at very low temps.
Boiling Point ~210-215°C (est)Warning: Very close to SM (196°C).
¹H NMR (CDCl₃) δ 1.4 (t, 3H), 4.0 (q, 2H), 2.3 (s, 3H), 6.7-7.2 (m, 3H)Look for the quartet at 4.0 ppm (OCH₂).
GC Elution Ether elutes after PhenolOn non-polar columns (DB-5), the ether usually elutes after the phenol due to MW increase, unless the phenol tails significantly.

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][5]

    • URL:[Link]

  • Properties of 2-Chloro-4-methylphenol (Starting M

    • Source: PubChem (NIH). "2-Chloro-4-methylphenol."[6][7][8][9][10]

    • URL:[Link]

  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard Reference).
  • Synthesis of 1-(2-chloroethoxy)-4-methylbenzene (Homolog Reference)

    • Source: Organic Syntheses, Coll. Vol. 10, p.9 (2004).
    • URL:[Link]

    • Note: While referencing a slightly different chloro-ethoxy derivative, the conditions (Acetone/K2CO3)

Sources

Technical Support Center: Separation of 2-Chloro and 3-Chloro Isomers of Methylphenetole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2-chloro and 3-chloro isomers of methylphenetole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for this challenging separation. The structural similarity of these positional isomers results in very close physicochemical properties, making their separation a significant analytical and preparative challenge.[1] This resource offers a synthesis of technical expertise and field-proven insights to empower you to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-chloro and 3-chloro methylphenetole isomers so difficult?

A: Positional isomers, such as the 2-chloro and 3-chloro substituted methylphenetole, possess the same molecular formula and functional groups, leading to nearly identical physical and chemical properties like boiling points and polarity.[1][2] This similarity makes conventional separation techniques like standard column chromatography and simple distillation often ineffective.[2][3]

Q2: What are the primary analytical techniques for assessing the purity of my separated isomers?

A: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most robust methods for validating the purity of your separated isomers.[4] HPLC is excellent for non-volatile compounds, while GC-MS offers superior resolution for volatile compounds and provides structural information for impurity identification.[4]

Q3: Can I use fractional distillation to separate these isomers?

A: While fractional distillation separates compounds based on differences in boiling points, it is generally ineffective for isomers with very close boiling points (a difference of less than 100°C).[5] The boiling points of 2-chloro and 3-chloro methylphenetole are expected to be very similar, making this method challenging and likely to yield poor separation.

Q4: Are there any alternatives to chromatographic separation?

A: Techniques like fractional crystallization can sometimes be employed.[6] This method relies on slight differences in the solubility of the isomers in a particular solvent at a specific temperature. However, it may require multiple recrystallization steps to achieve high purity.[2][6]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for isomer separation, but achieving baseline resolution between 2-chloro and 3-chloro methylphenetole requires careful optimization.

Problem: Poor Resolution or Co-elution of Isomer Peaks

Possible Cause Recommended Action
Inappropriate Stationary Phase Standard C18 columns may not provide sufficient selectivity.[1] Consider using columns with alternative selectivities, such as Phenyl or Pentafluorophenyl (PFP) columns, which can enhance separation through π-π interactions.[1][7]
Suboptimal Mobile Phase Composition The polarity of the mobile phase is critical. Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase.[8] Consider using a gradient elution where the mobile phase composition changes over time.[9]
Incorrect pH of the Mobile Phase For ionizable compounds, the pH of the mobile phase can significantly impact retention and selectivity. Adjusting the pH can alter the ionization state of the analytes and improve separation.
Column Temperature Fluctuations Maintaining a consistent column temperature is crucial, as small variations can affect selectivity.[8] Use a column oven to ensure a stable temperature throughout the analysis.
  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector.[1]

    • Column: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase A: HPLC-grade water.[9]

    • Mobile Phase B: HPLC-grade acetonitrile.[9]

  • Chromatographic Conditions:

    • Initial Gradient: 50% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the isomer mixture in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Analysis and Optimization:

    • Equilibrate the column for at least 30 minutes until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • If resolution is poor, systematically adjust the gradient profile, mobile phase composition, or switch to a PFP column for alternative selectivity.[7]

HPLC_Troubleshooting Start Poor HPLC Resolution CheckStationaryPhase Evaluate Stationary Phase Start->CheckStationaryPhase CheckMobilePhase Optimize Mobile Phase CheckStationaryPhase->CheckMobilePhase If still poor C18 Standard C18? CheckStationaryPhase->C18 CheckTemperature Control Temperature CheckMobilePhase->CheckTemperature If still poor Gradient Adjust Gradient CheckMobilePhase->Gradient GoodResolution Achieved Good Resolution CheckTemperature->GoodResolution If resolved CheckTemperature->GoodResolution Phenyl Try Phenyl Column C18->Phenyl Yes PFP Try PFP Column Phenyl->PFP If needed SolventRatio Vary Solvent Ratio Gradient->SolventRatio pH Adjust pH SolventRatio->pH

Caption: A flowchart for troubleshooting common issues in the HPLC separation of methylphenetole isomers.

Gas Chromatography (GC)

For volatile and thermally stable compounds like methylphenetole isomers, Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is a highly effective analytical tool.

Problem: Inadequate Separation of Isomer Peaks in GC

Possible Cause Recommended Action
Inappropriate GC Column A standard non-polar column (e.g., DB-5ms) might not provide sufficient selectivity.[4] Consider using a more polar stationary phase, such as a Phenyl or Cyanopropyl-based column, to enhance separation based on differences in polarity and aromatic interactions.
Suboptimal Oven Temperature Program A slow and steady temperature ramp is crucial for separating closely eluting isomers.[4] A rapid temperature increase can cause co-elution.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas (typically Helium) affects peak resolution. Optimize the flow rate to achieve the best separation efficiency.
Derivatization Issues (if applicable) While not always necessary for these isomers, derivatization can sometimes improve separation.[10] If derivatization is used, ensure the reaction is complete and that the derivatives are stable under GC conditions.[10]
  • System Preparation:

    • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometric detector.[4]

    • Column: Start with a DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) and have a Phenyl column available for comparison.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at 5 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-300 amu.

  • Sample Preparation:

    • Dissolve the isomer mixture in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Analysis and Optimization:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • If co-elution occurs, decrease the temperature ramp rate (e.g., to 2-3 °C/min) to improve separation.

    • If separation is still insufficient, switch to a more polar column (e.g., a Phenyl-based stationary phase) to exploit different interaction mechanisms.

GC_Parameters Resolution Peak Resolution Column Stationary Phase Polarity Resolution->Column Influenced by Temperature Oven Temperature Program Resolution->Temperature Influenced by FlowRate Carrier Gas Flow Rate Resolution->FlowRate Influenced by NonPolar Non-Polar (e.g., DB-5) Column->NonPolar RampRate Ramp Rate Temperature->RampRate Polar Polar (e.g., Phenyl) NonPolar->Polar Switch for better selectivity SlowRamp Slower ramp improves separation RampRate->SlowRamp

Sources

Technical Support Center: Controlling O- vs. C-Alkylation Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ALK-SEL-001 Subject: Minimizing Side Reactions in Ambident Nucleophile Alkylation Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Interface: The Selectivity Switchboard

Before modifying your reaction parameters, use this logic flow to determine the necessary adjustments based on your target product.

AlkylationSelectivity Start START: Select Target TargetC Target: C-Alkylation (α-Alkylation) Start->TargetC TargetO Target: O-Alkylation (Enol Ethers) Start->TargetO SolventC Solvent: Non-Polar / Low Polarity (THF, Ether, Toluene) TargetC->SolventC Promote Ion Pairing SolventO Solvent: Polar Aprotic (DMF, DMSO, HMPA) TargetO->SolventO Dissociate Ions CationC Counter-ion: Hard / Small (Li+, Na+) SolventC->CationC Maximize Shielding LG_C Electrophile: Soft Leaving Group (Iodide > Bromide) CationC->LG_C Soft-Soft Interaction ResultC OPTIMAL: C-Alkylation (Tight Ion Pairing) LG_C->ResultC CationO Counter-ion: Soft / Large (K+, Cs+, NR4+) SolventO->CationO Expose Oxygen LG_O Electrophile: Hard Leaving Group (OTs, OMs, Sulfate) CationO->LG_O Hard-Hard Interaction ResultO OPTIMAL: O-Alkylation (Naked Anion) LG_O->ResultO

Figure 1: Decision tree for selecting reaction conditions based on the desired alkylation site.

Core Theory & FAQ (The "Hard/Soft" Interface)

Q1: Why does my enolate react at Oxygen when I want Carbon?

A: This is a classic manifestation of the Ambident Nucleophile problem. Enolates have two reactive sites:[1][2][3]

  • Oxygen: High electronegativity, high charge density (Hard Base).

  • Alpha-Carbon: Lower electronegativity, polarizable orbitals (Soft Base).

According to HSAB (Hard and Soft Acids and Bases) Theory :

  • O-Alkylation is favored by "Hard" conditions: Free "naked" anions, high charge density, and hard electrophiles.

  • C-Alkylation is favored by "Soft" conditions or conditions where the Oxygen is "masked" by a tight counter-ion.

Q2: How does the solvent actually switch the selectivity?

The solvent dictates the aggregation state of your nucleophile.[4]

  • Polar Aprotic (DMSO, DMF, HMPA): These solvents strongly solvate cations (Li+, Na+) but poorly solvate anions. This separates the ion pair, leaving the enolate oxygen "naked" and highly reactive. Result: O-Alkylation. [1][3][5][6][7][8]

  • Protic (Alcohols, Water): These form Hydrogen bonds with the enolate oxygen. This "shielding" hinders attack at the oxygen, forcing the electrophile to attack the carbon. Result: C-Alkylation (though often slower).

  • Low Polarity (THF, Ether): These promote tight ion pairing.[3] The cation (e.g., Li+) stays coordinated to the oxygen, effectively blocking it. Result: C-Alkylation. [1][2][3][6][7][8][9]

Q3: What is the "Symbiotic Effect" in the transition state?

The transition state is stabilized when the nucleophile and the leaving group share similar "hardness."

  • Hard Leaving Groups (Tosylates, Sulfates): Prefer attack by the Hard oxygen.

  • Soft Leaving Groups (Iodides): Prefer attack by the Soft carbon.

Troubleshooting Guides (The "Tickets")

Scenario A: "I need C-Alkylation, but I'm getting O-Alkylation side products."

Target: Alpha-alkylation of ketones, esters, or amides.

Root Cause Analysis: You likely have a "loose" ion pair or a hard electrophile.

Corrective Actions:

  • Switch Cation to Lithium (Li+):

    • Use LDA or LiHMDS .[3] The Li-O bond has significant covalent character (approx. 60 kcal/mol). This tightly binds the oxygen, preventing it from acting as a nucleophile.

    • Avoid: Potassium bases (KHMDS, KOtBu) unless necessary, as the K-O bond is more ionic/dissociated.

  • Change Solvent to THF:

    • THF allows Li+ to coordinate to the enolate oxygen.

    • Critical: Do NOT add HMPA, DMPU, or Crown Ethers. These additives strip the Li+ away, exposing the oxygen and causing O-alkylation.

  • Use Soft Electrophiles:

    • Switch from Alkyl Bromides/Chlorides to Alkyl Iodides .

    • Tip: If you must use a Chloride, add NaI (Finkelstein condition) in situ to generate the Iodide.

Data: Effect of Leaving Group on Acetoacetate Alkylation

Leaving Group (X) % C-Alkylation % O-Alkylation
Iodide (Soft) >99% <1%
Bromide ~85% ~15%
Tosylate (Hard) ~10% ~90%

| Sulfate (Hard) | <5% | >95% |

Scenario B: "I need O-Alkylation, but I'm getting C-Alkylation."

Target: Synthesis of Enol Ethers or Phenolic Ethers.

Root Cause Analysis: The oxygen is too shielded or the electrophile is too soft.

Corrective Actions:

  • Switch Cation to Potassium (K+) or Cesium (Cs+):

    • Use K2CO3 or Cs2CO3 . Large cations do not bind tightly to the oxygen.

  • Use Polar Aprotic Solvents:

    • DMF or DMSO are ideal. They solvate the cation, leaving the oxygen anion "naked" and aggressive.[3]

  • Add Phase Transfer Catalysts:

    • Add 18-Crown-6 (for K+) or 15-Crown-5 (for Na+). This encapsulates the metal, preventing ion-pairing.

  • Use Hard Electrophiles:

    • Use Dimethyl Sulfate , Diethyl Sulfate , or Alkyl Tosylates/Triflates .

    • Note: Silyl Chlorides (TMSCl) are extremely "oxophilic" due to the strength of the Si-O bond and will almost exclusively O-alkylate regardless of solvent.

Experimental Protocols

Protocol 1: High-Fidelity C-Alkylation of Ketones (Kinetic Control)

Designed to minimize O-alkylation via tight Lithium coordination.

Reagents:

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (1.05 equiv)

  • Ketone Substrate (1.0 equiv)

  • Alkyl Iodide (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • LDA Generation: In a flame-dried flask under Argon, dissolve Diisopropylamine in THF. Cool to -78°C .[2][10]

  • Deprotonation: Add n-BuLi dropwise. Stir for 15 mins at -78°C. Warm to 0°C for 10 mins to ensure complete formation, then cool back to -78°C .

  • Enolization: Add the Ketone dropwise (diluted in THF) over 10 mins. Stir for 45 mins at -78°C.

    • Checkpoint: The solution contains the Lithium Enolate.[4][10] The Li+ is tightly coordinated to the Oxygen.

  • Alkylation: Add the Alkyl Iodide (Soft electrophile) dropwise.

    • Note: Do not add HMPA.

  • Reaction: Allow to warm slowly to room temperature over 2-3 hours.

  • Quench: Pour into saturated NH4Cl.

Protocol 2: Selective O-Alkylation (Williamson Ether Type)

Designed to maximize O-alkylation via "Naked Anion" generation.

Reagents:

  • Phenol or 1,3-Dicarbonyl Substrate

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv)

  • Electrophile: Alkyl Tosylate or Sulfate

  • Solvent: DMF or Acetone

Step-by-Step:

  • Dissolution: Dissolve substrate in DMF (concentration ~0.5 M).

  • Deprotonation: Add K2CO3. Stir at room temperature for 30 mins.

    • Mechanism:[5][6][7] The K+ ion is large and diffuse; DMF solvates it well, leaving the Phenoxide/Enolate Oxygen exposed.

  • Alkylation: Add Alkyl Tosylate.

  • Reaction: Stir at 60°C (if necessary) until TLC shows consumption.

  • Workup: Dilute with water (to dissolve DMF) and extract with Ether.

References

  • Evans, D. A. (2006). Chemistry 206 Advanced Organic Chemistry: Lecture Notes on Enolate Alkylation. Harvard University.[10]

  • Myers, A. G. (2007). Chemistry 115: Handouts on Enolate Chemistry. Harvard University.[10]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Chapter 1: Alkylation of Nucleophilic Carbon).

  • Kornblum, N., et al. (1963). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. Journal of the American Chemical Society.[10]

  • Reich, H. J. (2018). Bordwell pKa Table and Enolate Chemistry Notes. University of Wisconsin-Madison.

Sources

Technical Support Center: Moisture Management in 2-Chloro-4-Methylphenetole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CMP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Moisture Sensitivity & Reagent Handling for 2-Chloro-4-Methylphenetole Production

Executive Summary & Reaction Overview

User Query: "How does moisture affect the reagents and yield in the synthesis of 2-chloro-4-methylphenetole?"

Technical Assessment: The synthesis of 2-chloro-4-methylphenetole (1-chloro-2-ethoxy-5-methylbenzene) is a classic Williamson Ether Synthesis . This


 reaction involves the nucleophilic attack of a phenoxide ion on an ethyl halide.

The Critical Variable: Water is the primary antagonist in this system. It acts as a competitive nucleophile, a proton source that quenches the phenoxide, and a safety hazard when using hydride bases.

Reaction Scheme:




Reagent-Specific Moisture Profiles (Knowledge Base)

The following table details the specific moisture sensitivity of each component in your reaction matrix.

ComponentRoleMoisture SensitivityFailure Mode (If Wet)
2-Chloro-4-methylphenol SubstrateLow Hygroscopic.[1] Water introduces protons that reverse the deprotonation equilibrium.
Ethyl Iodide (EtI) ElectrophileModerate Hydrolyzes to ethanol and HI over time. In basic aqueous conditions,

competes with phenoxide, consuming EtI.
Sodium Hydride (NaH) Base (Strong)CRITICAL Reacts violently with water to form

gas (fire hazard) and NaOH. Destroys stoichiometry immediately.
Potassium Carbonate Base (Mild)High Hygroscopic. Forms a hydration shell that clumps the base, reducing surface area and reaction kinetics.
DMF / Acetone SolventHigh Solvates the phenoxide anion (hydrogen bonding), drastically reducing its nucleophilicity in

reactions.

Decision Logic: Selecting the Right Base

Your choice of base dictates your moisture management strategy. Use the following logic flow to determine the correct protocol for your specific constraints.

BaseSelection Start Start: Select Base Strategy StrictAnhydrous Are conditions strictly anhydrous? Start->StrictAnhydrous Speed Is reaction speed critical? StrictAnhydrous->Speed Yes K2CO3 Select Potassium Carbonate (K2CO3) StrictAnhydrous->K2CO3 No (Open Air/Wet) NaH Select Sodium Hydride (NaH) Speed->NaH Yes (Fast Kinetics) Speed->K2CO3 No (Overnight OK) NaH_Risk Risk: H2 Evolution / Fire NaH->NaH_Risk NaH_Req Req: Dry DMF (<50 ppm H2O) NaH->NaH_Req K2CO3_Benefit Benefit: Moisture Tolerant K2CO3->K2CO3_Benefit K2CO3_Req Req: Acetone/DMF + Reflux K2CO3->K2CO3_Req

Figure 1: Decision tree for base selection based on moisture tolerance and kinetic requirements.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: Low Yield with Unreacted Phenol

  • Symptom: TLC shows starting material remaining after 24 hours.

  • Moisture Cause: Wet solvent (DMF/DMSO).

  • Mechanism: Water molecules form a solvation shell around the phenoxide oxygen. This "cages" the nucleophile, preventing it from attacking the ethyl iodide.

  • Solution: Dry DMF over 4Å molecular sieves for 24 hours. The water content must be <100 ppm.

Issue 2: "Bubbling" Stopped Early (NaH Method)

  • Symptom: Rapid gas evolution upon adding NaH, then reaction stalls.

  • Moisture Cause: Wet 2-chloro-4-methylphenol.

  • Mechanism: The hydride reacted with the water in the phenol faster than the phenol -OH group. You have effectively added NaOH, not NaH, and destroyed your base equivalents.

  • Solution: Dissolve the phenol in dry solvent and add activated molecular sieves before adding the NaH.

Issue 3: White Precipitate Clumping (K2CO3 Method)

  • Symptom: Base forms a hard "rock" at the bottom of the flask.

  • Moisture Cause: Hygroscopic clumping.

  • Mechanism:

    
     absorbs ambient moisture, fusing the particles. This reduces the surface area available for the heterogeneous deprotonation.
    
  • Solution: Grind

    
     in a mortar and pestle immediately before use and flame-dry the flask.
    

Standard Operating Procedures (SOPs)

Protocol A: High-Performance Anhydrous Route (NaH)

Best for: High yields, difficult substrates, speed.

  • Preparation: Oven-dry all glassware at 120°C for 2 hours. Cool under

    
     flow.
    
  • Solvent: Use anhydrous DMF (N,N-Dimethylformamide).

  • Base Activation:

    • Weigh NaH (60% dispersion in oil) into the flask.

    • Optional: Wash with dry hexane (

      
      ) to remove oil if purity is critical, but oil usually does not interfere.
      
  • Addition:

    • Dissolve 2-chloro-4-methylphenol (liquid or low-melt solid) in minimal dry DMF.

    • Add dropwise to the NaH suspension at 0°C. Wait for

      
       evolution to cease. 
      
  • Alkylation: Add Ethyl Iodide (1.2 equivalents). Warm to Room Temp.

  • Quench: Pour into ice water carefully to destroy excess hydride.

Protocol B: Robust Moisture-Tolerant Route (K2CO3)

Best for: General lab use, safety, lower cost.

  • Solvent: Acetone (HPLC grade) or Acetonitrile.

  • Base: Anhydrous

    
     (3.0 equivalents).
    
  • Procedure:

    • Combine Phenol, Base, and Ethyl Iodide in the solvent.

    • Reflux is required (56°C for Acetone, 82°C for MeCN) to overcome the heterogeneous barrier.

    • Vigorous stirring is critical to break up the surface hydration layer on the carbonate.

Mechanistic Visualization: The Water Competition

This diagram illustrates exactly how water interferes at the molecular level, reducing your yield.

WaterInterference Phenol 2-Cl-4-Me-Phenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (NaH) Base->Phenoxide SideProduct NaOH / Hydrolysis Base->SideProduct Product Target Ether (Phenetole) Phenoxide->Product Attacks EtI (SN2) Solvated Solvated Anion (Inactive) Phenoxide->Solvated Deactivation Water Water (Contaminant) Water->Base Destroys Base Water->Phenoxide H-Bond Solvation EtI Ethyl Iodide EtI->Product

Figure 2: Competitive pathways introduced by moisture contamination.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol as a solvent? A: No. While Williamson synthesis can use alcohols, using ethanol here will result in a trans-etherification competition. More importantly, the ethoxide formed will compete with your phenoxide. For 2-chloro-4-methylphenetole, aprotic solvents (DMF, Acetone) are superior to prevent side reactions.

Q: My 2-chloro-4-methylphenol is a liquid, but the catalog says solid. Is it wet? A: Not necessarily. The melting point is very low (~43-46°C for the isomer, often lower for mixtures or supercooled liquids). However, if it appears cloudy, it likely contains water. Dry it by dissolving in DCM, washing with brine, drying over


, and concentrating before use.

Q: Why use Ethyl Iodide instead of Ethyl Bromide? A: Ethyl Iodide is a better electrophile (Iodide is a better leaving group than Bromide). In the presence of moisture solvation, you need the most reactive electrophile possible to compensate for the sluggish nucleophile.

References

  • Williamson Ether Synthesis Mechanism & Conditions. Master Organic Chemistry. Retrieved from

  • Physical Properties of 2-Chloro-4-methylphenol (CAS 6640-27-3). Sigma-Aldrich Technical Data. Retrieved from

  • Sodium Hydride Handling & Moisture Sensitivity. BenchChem Technical Support. Retrieved from

  • Solvent Effects in Nucleophilic Substitution. Organic Chemistry Portal. Retrieved from

Sources

Technical Support Center: Flash Chromatography of Chloro-phenetole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the flash chromatography of chloro-phenetole derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important class of compounds. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you optimize your separations.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the flash chromatography of chloro-phenetole derivatives.

Q1: What are the best starting solvent systems for flash chromatography of chloro-phenetole derivatives?

A good starting point for many chloro-phenetole derivatives is a non-polar solvent mixture, such as hexanes or petroleum ether, with a more polar solvent like ethyl acetate or dichloromethane.[1] A common initial trial would be a gradient of 5% to 50% ethyl acetate in hexane.[1] The optimal system will depend on the specific substitution pattern of your derivative.

Q2: My chloro-phenetole derivative is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

If your compound remains at the baseline, the solvent system is not polar enough to elute it. You can try switching to a more polar solvent system, such as methanol in dichloromethane.[1] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. Be cautious, as using more than 10% methanol with silica gel can lead to the dissolution of the stationary phase.[1]

Q3: I see streaking of my chloro-phenetole derivative on the TLC plate. How can I resolve this?

Streaking can be caused by several factors, including compound degradation on the silica, poor solubility, or interactions with the acidic nature of the silica gel. To address this, you can try adding a small amount (0.1-1%) of a modifier to your solvent system. For potentially acidic chloro-phenetole derivatives (e.g., those with a free phenolic group), adding a small amount of acetic acid can improve peak shape. Conversely, if your derivative has basic functionalities, adding a small amount of triethylamine can neutralize the acidic silica and reduce streaking.[1]

Q4: How do I translate my TLC solvent system to a flash chromatography gradient?

A good rule of thumb is to aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate.[2] This Rf value in an isocratic (single solvent mixture) TLC run often translates to a good starting point for a gradient elution in flash chromatography. For example, if you achieve an Rf of 0.3 in 20% ethyl acetate/hexane, you could start your flash chromatography gradient at a lower percentage (e.g., 5-10% ethyl acetate) and ramp up to a higher percentage (e.g., 30-40% ethyl acetate).

Q5: Can I use solvents other than ethyl acetate/hexane?

Absolutely. Exploring different solvent systems can significantly improve separation.[3] Solvents are classified into different selectivity groups, and trying solvents from different groups can alter the elution order of your compounds. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents like hexane, dichloromethane, and ethyl acetate can sometimes provide better separation of closely related chloro-phenetole isomers.[3][4]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the flash chromatography of chloro-phenetole derivatives.

Problem 1: Poor Separation of Isomers

Symptoms:

  • Co-elution of positional isomers (e.g., ortho-, meta-, and para-chloro-phenetole).

  • Broad peaks containing multiple isomers.

Causality: Chloro-phenetole isomers often have very similar polarities, making them difficult to separate with standard solvent systems. The choice of solvent can influence the interactions between the analytes and the stationary phase, which is key to resolving compounds with minor structural differences.

Solutions:

  • Change Solvent Selectivity: Move beyond the standard ethyl acetate/hexane system. Experiment with solvent systems from different selectivity groups.[3] For aromatic compounds, solvents like toluene or dichloromethane can offer different interactions with the aromatic ring and the chloro-substituents, potentially improving separation.[3][4]

  • Employ a Ternary Solvent System: A mixture of three solvents can sometimes provide the selectivity needed for difficult separations.[4] For example, a gradient of ethyl acetate and dichloromethane in hexane can create a unique polarity profile that may resolve your isomers.

  • Use a Different Stationary Phase: If solvent optimization is insufficient, consider a different stationary phase. While silica gel is the most common, alumina or a magnesium silicate-based sorbent could offer different selectivity.[5] For highly challenging separations, consider using a stationary phase with alternative chemistry, such as a phenyl-bonded phase.[6]

Problem 2: Compound Decomposition on the Column

Symptoms:

  • Low recovery of the desired product.

  • Appearance of new, unexpected spots on TLC analysis of the collected fractions.

  • All fractions are mixed with a degradation product.[7]

Causality: The acidic nature of silica gel can cause the degradation of sensitive compounds. Chloro-phenetole derivatives, while generally stable, can be susceptible to hydrolysis or other reactions under acidic conditions, especially if they contain other sensitive functional groups.

Solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to add 1-3% triethylamine to your eluting solvent.[1] This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation is not effective, switch to a less acidic stationary phase like alumina or Florisil (magnesium silicate).[5][7]

  • Perform a Stability Test: Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots, your compound is likely degrading on the silica.[7]

Problem 3: The Compound Elutes Too Quickly or Not at All

Symptoms:

  • The compound comes off in the solvent front.[7]

  • The compound remains on the column even after flushing with a highly polar solvent.

Causality: This is a fundamental issue of mismatch between the polarity of your compound and the eluting power of your solvent system.

Solutions:

  • Compound in Solvent Front: Your solvent system is too polar. You need to decrease the percentage of the polar solvent. If you are using a high percentage of ethyl acetate, reduce it significantly. For very non-polar chloro-phenetole derivatives, you may need to start with pure hexane or a very low percentage of a slightly more polar solvent like dichloromethane.

  • Compound Stuck on Column: Your solvent system is not polar enough. You need to increase the eluting strength. If a high concentration of ethyl acetate in hexane is not working, switch to a more polar mobile phase, such as methanol in dichloromethane.[1] A gradient from 0% to 10% methanol in dichloromethane is a good starting point for more polar compounds.

Problem 4: Tailing or Broad Peaks

Symptoms:

  • The compound elutes over a large number of fractions.

  • The peaks on the chromatogram are broad and asymmetrical.

Causality: Tailing can be caused by a few factors, including overloading the column, poor solubility of the compound in the mobile phase, or secondary interactions with the stationary phase.

Solutions:

  • Reduce Sample Load: You may be overloading the column. As a general guideline, the sample load should be about 1-5% of the mass of the silica gel.

  • Improve Solubility: Ensure your crude material is fully dissolved before loading it onto the column. If your compound is not very soluble in your chosen eluent, it can lead to tailing.[7] You may need to dissolve your sample in a stronger, more polar solvent for loading, but use a minimal amount to avoid disrupting the separation.

  • Increase the Polarity of the Eluting Solvent: Once your compound starts to elute, you can increase the polarity of your solvent system to speed up its elution and reduce tailing.[7] This is particularly effective if there are no impurities with a similar Rf value.

Experimental Protocol: Solvent System Selection for a Novel Chloro-phenetole Derivative

This protocol outlines a systematic approach to developing an effective solvent system for the flash chromatography of a new chloro-phenetole derivative using thin-layer chromatography (TLC).

Methodology
  • Prepare a Stock Solution: Dissolve a small amount of your crude chloro-phenetole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution for spotting on TLC plates.

  • Initial TLC Screening:

    • On a single TLC plate, spot your crude mixture.

    • Develop the plate in a standard solvent system, such as 20% ethyl acetate in hexane.

    • Visualize the plate under UV light and with a suitable stain (e.g., p-anisaldehyde or potassium permanganate) to see all components.

  • Optimize the Solvent Ratio:

    • Based on the initial screen, adjust the ratio of your polar to non-polar solvent to achieve an Rf of 0.25-0.35 for your target compound.[2]

    • Run several TLC plates with varying solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • Explore Different Solvent Selectivities:

    • If separation is poor, try different solvent systems from different selectivity groups.[3]

    • Prepare and run TLC plates with mobile phases such as:

      • Dichloromethane/Hexane

      • Toluene/Hexane

      • Acetone/Hexane

  • Assess for Compound Stability:

    • Spot your compound on a TLC plate and leave it exposed to the air for 1-2 hours before developing it.

    • Compare this to a freshly spotted plate to check for any degradation on the silica.[7]

  • Select the Optimal System: Choose the solvent system that provides the best separation between your target compound and its impurities, with an Rf value in the ideal range.

Data Presentation

Table 1: Common Solvent Systems and Their Properties
Non-Polar SolventPolar SolventSelectivity Group of Polar SolventNotes
Hexane/HeptaneEthyl AcetateVIaA good starting point for many compounds of intermediate polarity.[1]
Hexane/HeptaneDichloromethaneVCan offer different selectivity for aromatic compounds.[3]
Hexane/HeptaneAcetoneVIaA stronger polar solvent than ethyl acetate.
DichloromethaneMethanolIIEffective for more polar chloro-phenetole derivatives.[1]
TolueneEthyl AcetateVIa (Toluene is VII)The aromatic nature of toluene can provide unique selectivity for other aromatic compounds.[3]

Visualizations

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Chloro-phenetole Derivative tlc_initial Initial TLC Screen (e.g., 20% EtOAc/Hexane) start->tlc_initial check_rf Is Rf of Target 0.25-0.35? tlc_initial->check_rf adjust_ratio Adjust Solvent Ratio check_rf->adjust_ratio No good_rf Good Rf, but Poor Separation? check_rf->good_rf Yes adjust_ratio->tlc_initial change_solvent Change Solvent Selectivity (e.g., DCM/Hexane, Toluene/EtOAc) good_rf->change_solvent Yes stability_check Perform Silica Stability Check good_rf->stability_check No change_solvent->tlc_initial is_stable Is Compound Stable? stability_check->is_stable deactivate_silica Consider Deactivating Silica or Alternative Phase is_stable->deactivate_silica No run_column Proceed with Flash Chromatography is_stable->run_column Yes deactivate_silica->run_column

Caption: A streamlined workflow for developing a flash chromatography solvent system for chloro-phenetole derivatives.

References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved from [Link]

  • Vandeginste, B. G. M., et al. (1995). Selectivity optimization for the separation of chlorophenols in an irregularly shaped experimental region in capillary electrophoresis. Journal of Chromatography A, 709(2), 343-353. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Olaniran, A. O., & Abiade, A. A. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Journal of Environmental and Public Health, 2018, 4529783. Retrieved from [Link]

  • How can I modify my flash chromatography method to separate chemically similar compounds? (2023, January 30). Biotage. Retrieved from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to C13 NMR Peak Assignments for 2-chloro-1-ethoxy-4-methylbenzene: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural elucidation, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the carbon framework of organic molecules. This guide, conceived for the discerning researcher, provides an in-depth, predictive analysis of the C13 NMR spectrum for 2-chloro-1-ethoxy-4-methylbenzene. In the absence of a readily available experimental spectrum, we will leverage established principles of substituent chemical shifts (SCS) and compare our predictions with the spectra of structurally analogous compounds. This approach not only offers a robust methodology for spectral assignment but also deepens the understanding of substituent effects in polysubstituted aromatic systems.

The Foundational Principles: Decoding Substituent Effects in Aromatic C13 NMR

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the electronic nature of the substituents attached.[1][2] Electron-donating groups (EDGs) increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (higher ppm) for the same positions.[3][4] For polysubstituted benzenes, the effect of each substituent is approximately additive, allowing for a predictive calculation of the chemical shifts.[5]

In our target molecule, this compound, we have three substituents to consider:

  • Ethoxy group (-OCH2CH3): A potent electron-donating group through resonance, it will significantly shield the ortho and para carbons.

  • Chloro group (-Cl): An electron-withdrawing group via induction, but a weak electron-donating group through resonance. Its effect is more complex, generally leading to a downfield shift at the ipso-carbon and a smaller effect at the ortho and para positions.

  • Methyl group (-CH3): A weak electron-donating group through induction and hyperconjugation, causing a slight shielding effect.

Predictive Analysis: Calculating the C13 NMR Spectrum

To predict the chemical shifts for each of the six aromatic carbons in this compound, we will employ the principle of additivity. The base value for the chemical shift of a carbon in benzene is 128.5 ppm. We will add the substituent chemical shift (SCS) values for the chloro, ethoxy, and methyl groups at the ipso, ortho, meta, and para positions.

Table 1: Substituent Chemical Shift (SCS) Values for Benzene (in ppm)

Substituentipso (C1)ortho (C2)meta (C3)para (C4)
-Cl+6.3+0.4+1.3-1.9
-OCH2CH3+31.0-14.4+1.0-7.7
-CH3+9.3+0.8-0.1-2.9

Calculation of Predicted Chemical Shifts for this compound:

  • C1 (-OEt): 128.5 (benzene) + 31.0 (ipso -OEt) + 0.4 (ortho -Cl) + 1.0 (meta -Me) = 160.9 ppm

  • C2 (-Cl): 128.5 (benzene) + 6.3 (ipso -Cl) - 14.4 (ortho -OEt) - 0.1 (meta -Me) = 120.3 ppm

  • C3: 128.5 (benzene) + 1.3 (meta -Cl) - 14.4 (ortho -OEt) + 0.8 (ortho -Me) = 116.2 ppm

  • C4 (-Me): 128.5 (benzene) - 1.9 (para -Cl) - 7.7 (para -OEt) + 9.3 (ipso -Me) = 128.2 ppm

  • C5: 128.5 (benzene) + 1.3 (meta -Cl) + 1.0 (meta -OEt) + 0.8 (ortho -Me) = 131.6 ppm

  • C6: 128.5 (benzene) + 0.4 (ortho -Cl) + 1.0 (meta -OEt) - 0.1 (meta -Me) = 129.8 ppm

  • -OCH2CH3: The methylene carbon directly attached to the oxygen is expected in the range of 60-70 ppm, and the terminal methyl carbon around 15 ppm.

Comparative Analysis: Juxtaposing Predictions with Experimental Data of Analogs

To validate our predictive model, we will compare our calculated values with the experimental C13 NMR data of structurally similar compounds. This comparative approach provides a critical layer of confidence in our assignments.

Table 2: Comparison of Predicted C13 NMR Chemical Shifts with Experimental Data of Similar Compounds (in ppm)

CarbonPredicted (this compound)Experimental (2-Chlorotoluene)Experimental (1-Chloro-4-methoxybenzene)Experimental (4-Methylanisole)
C1 160.9-158.18157.5
C2 120.3134.5--
C3 116.2129.8115.17113.8
C4 128.2126.9125.50130.0
C5 131.6126.9129.33129.5
C6 129.8130.5129.33113.8
-OCH2CH3 ~65-70-55.50 (-OCH3)55.2 (-OCH3)
-OCH2CH3 ~15---
-CH3 ~2020.9-20.5

Note: The numbering for the experimental data of analogs has been adjusted to correspond to the substitution pattern of the target molecule for comparative purposes.

The comparison reveals a strong correlation between our predicted values and the experimental data of the analogous compounds. The downfield shift of C1 due to the ethoxy group is consistent with the values observed for the methoxy group in 1-chloro-4-methoxybenzene and 4-methylanisole. Similarly, the predicted shifts for the other ring carbons fall within the expected ranges based on the substituent patterns of the reference molecules.

Visualizing Substituent Effects

The following diagram illustrates the interplay of electron-donating and electron-withdrawing effects on the aromatic ring of this compound, which dictates the predicted C13 NMR chemical shifts.

G C1 C1 ~160.9 C2 C2 ~120.3 C1->C2 OEt OEt (EDG) C1->OEt C3 C3 ~116.2 C2->C3 Cl Cl (EWG) C2->Cl C4 C4 ~128.2 C3->C4 C5 C5 ~131.6 C4->C5 Me Me (EDG) C4->Me C6 C6 ~129.8 C5->C6 C6->C1 label_edg EDG: Shielding (Upfield Shift) label_ewg EWG: Deshielding (Downfield Shift)

Caption: Predicted C13 NMR assignments for this compound.

Experimental Protocols: A Predictive Workflow

The assignment of C13 NMR peaks for a novel or uncharacterized compound can be systematically approached using the following workflow:

  • Identify Unique Carbons: Determine the number of non-equivalent carbon atoms in the molecule based on its symmetry.[6] For this compound, all eight carbons are chemically distinct.

  • Gather Substituent Chemical Shift (SCS) Data: Compile a table of established SCS values for each substituent on the benzene ring. Authoritative sources and spectral databases are invaluable for this step.

  • Calculate Predicted Chemical Shifts: Starting with the base value for benzene (128.5 ppm), add the appropriate SCS values for each carbon atom based on its position relative to the substituents.

  • Analyze Aliphatic Carbons: Predict the chemical shifts for any non-aromatic carbons based on their functional groups and proximity to electronegative atoms.

  • Comparative Analysis with Analogs: Search for experimental C13 NMR data of structurally similar compounds. This provides a crucial reference point to refine and validate the predicted assignments.

  • Utilize 2D NMR Techniques (for experimental validation): When a sample is available, techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively link carbon signals to their attached protons and neighboring atoms, confirming the assignments.

This predictive and comparative methodology provides a powerful tool for researchers in the absence of experimental data, enabling informed structural hypotheses and guiding further analytical work.

References

  • ChemInform Abstract: Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation. (2025, August 7). ResearchGate. [Link]

  • 2-Chlorotoluene 95-49-8. Molbase. [Link]

  • Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Doc Brown's Chemistry. [Link]

  • C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 ... Doc Brown's Chemistry. [Link]

  • C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Para-Substituted Benzenes Definition - Organic Chemistry... Fiveable. [Link]

  • Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. Royal Society of Chemistry. [Link]

  • 2-Chlorotoluene | CH3C6H4Cl | CID 7238. PubChem. [Link]

  • 1-(Chloromethyl)-4-Ethoxybenzene | C9H11ClO | CID 2063971. PubChem. [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing. [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

  • Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. [Link]

  • 1-Chloro-4-ethyl-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Benzene, 1-chloro-4-ethoxy-. NIST WebBook. [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. [Link]

  • The C-13 NMR spectrum of 2-chloropropane. Doc Brown's Chemistry. [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Benzene, 1-chloro-4-ethoxy-. SIELC Technologies. [Link]

  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. PubMed. [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. ResearchGate. [Link]

Sources

Comparative Guide: 2-Chloro-1-ethoxy-4-methylbenzene vs. 2-Chloro-1-methoxy-4-methylbenzene

[1]

Executive Summary

Verdict: The choice between 2-chloro-1-ethoxy-4-methylbenzene (CEMB) and 2-chloro-1-methoxy-4-methylbenzene (CMMB) is primarily a decision between lipophilicity and atom economy .[1]

  • Select CMMB (Methoxy) if your priority is atom economy, lower boiling point for distillation, or if you require a "metabolic handle" for rapid clearance via O-demethylation.[1]

  • Select CEMB (Ethoxy) if your application requires higher lipophilicity (LogP ~3.3 vs 2.[1]8) for membrane permeability, reduced volatility, or slightly enhanced metabolic stability against specific CYP450 isozymes.[1]

This guide analyzes the physicochemical divergences, synthetic pathways, and stability profiles of these homologous ethers to support rational selection in medicinal chemistry and agrochemical formulation.[1]

Physicochemical Performance Profile

The structural difference of a single methylene group (-CH₂-) induces significant shifts in partition coefficients and volatility.[1]

Feature2-Chloro-1-methoxy-4-methylbenzene (CMMB)This compound (CEMB)Impact Analysis
CAS Number 22002-44-468758-67-8Identity verification
Formula C₈H₉ClOC₉H₁₁ClO-
Mol.[1] Weight 156.61 g/mol 170.64 g/mol CMMB offers better atom economy (~9% mass saving).[1]
LogP (Calc) ~2.8~3.3CEMB is significantly more lipophilic, affecting bioavailability and formulation solubility.[1]
Boiling Point ~210°C~225–230°C (Est.)[1]CEMB is less volatile; better for high-temp reactions but harder to distill.[1]
Density ~1.1 g/cm³~1.08 g/cm³Minor difference; both denser than water.[1]
H-Bond Acceptors 11Identical pharmacophore binding potential.[1]

Key Insight: The 0.5 unit increase in LogP for CEMB is critical. In agrochemistry, this often correlates with better cuticle penetration.[1] In CNS drug discovery, a LogP > 3.0 might increase blood-brain barrier penetration but also non-specific binding.[1]

Synthetic Utility & Pathways[1]

Both compounds are synthesized via the Williamson Ether Synthesis or Alkylation of the precursor 2-chloro-4-methylphenol.[1] The choice of alkylating agent dictates the product.

Reaction Workflow (Graphviz Diagram)

The following diagram illustrates the divergent synthesis pathways and the shared metabolic fate (O-dealkylation).

GPrecursor2-Chloro-4-methylphenol(Precursor)CMMBCMMB(Methoxy Analog)Precursor->CMMBMethylationCEMBCEMB(Ethoxy Analog)Precursor->CEMBEthylationReagent_MeMethyl Iodide / DMS(Base: K2CO3)Reagent_Me->CMMBReagent_EtEthyl Bromide / Iodide(Base: K2CO3)Reagent_Et->CEMBMetabolismMetabolic Fate(CYP450 O-Dealkylation)CMMB->MetabolismFast ClearanceCEMB->MetabolismSlower ClearanceMetaboliteQuinone Methides /Excreted PhenolsMetabolism->Metabolite

Caption: Divergent synthesis from chlorocresol and subsequent metabolic convergence.

Reactivity Profile
  • Electrophilic Aromatic Substitution (EAS): Both the alkoxy and methyl groups are ortho/para directors.[1] The chlorine atom is deactivating but also an ortho/para director.[1]

    • Result: Electrophilic attack (e.g., nitration, bromination) will predominantly occur at Position 5 , sterically favored by the methyl group and electronically activated by the alkoxy group para to it.[1]

  • Steric Hindrance: The ethoxy group in CEMB provides slightly more steric bulk around Position 2 (occupied by Cl) and Position 6.[1] This makes CEMB slightly more resistant to ortho-lithiation compared to CMMB.[1]

Experimental Protocols

Protocol A: Comparative Synthesis (Williamson Ether)

This protocol is self-validating: the disappearance of the phenolic -OH peak in IR (approx. 3200-3600 cm⁻¹) confirms conversion.[1]

Reagents:

  • 2-Chloro-4-methylphenol (1.0 eq)[1]

  • Alkyl Halide: Iodomethane (for CMMB) OR Iodoethane (for CEMB) (1.2 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

  • Solvent: Acetone or DMF (Dry)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-chloro-4-methylphenol in 20 mL of dry acetone.

  • Deprotonation: Add 20 mmol of anhydrous K₂CO₃. Stir at room temperature for 15 minutes. Observation: Suspension will turn slightly yellow/opaque as phenoxide forms.[1]

  • Alkylation: Add 12 mmol of the respective alkyl iodide dropwise via syringe.

    • Caution: Methyl iodide is highly toxic and volatile.[1] Use a fume hood.[1][2]

  • Reflux: Heat to reflux (60°C for Acetone) for 4–6 hours.

  • Monitoring: Spot TLC (Hexane:EtOAc 9:1). The product will have a higher R_f than the phenol.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][2][3] Redissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), then water and brine.

  • Drying: Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Analytical Differentiation (GC-MS)

Researchers often confuse these homologs.[1] This method separates them based on boiling point and fragmentation patterns.[1]

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

Differentiation Criteria:

Compound Retention Time (Approx) Key MS Fragments (m/z)
CMMB Earlier (~6.5 min) 156 (M+) , 141 (M-CH₃), 113 (Loss of CO)

| CEMB | Later (~7.2 min) | 170 (M+) , 142 (M-C₂H₄, McLafferty-like), 127 |

Note: The Ethoxy analog (CEMB) often shows a characteristic loss of ethylene (28 amu) not possible in the Methoxy analog.

Biological & Metabolic Implications

In drug design, the switch from Methoxy to Ethoxy is a strategic tool for Metabolic Stability .[1]

  • O-Dealkylation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly O-demethylate CMMB to the phenol.[1]

  • The "Ethyl Effect": While O-deethylation also occurs, the ethyl group in CEMB adds steric bulk and lipophilicity.[1] This often slows the rate of metabolism relative to the methyl analog, extending the half-life (t1/2) in microsomal stability assays.

  • Toxicity: Both compounds can metabolize to reactive quinone methides if the methyl group is oxidized, but the primary clearance route is usually O-dealkylation followed by glucuronidation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22002-44-4 (2-Chloro-1-methoxy-4-methylbenzene).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68758-67-8 (this compound).[1] Retrieved from [Link]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry.[1] Academic Press.[1] (Standard reference for bioisosteric replacement of methyl/ethyl groups).

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism.[1] Wiley-VCH.[1] (Mechanisms of O-dealkylation).

A Researcher's Guide to Elemental Analysis of C9H11ClO Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The molecular formula C9H11ClO represents a multitude of isomers, each with potentially unique chemical and biological properties. Establishing the correct elemental composition is a foundational step in the journey from synthesis to application. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques, supported by experimental principles, to ensure the confident characterization of C9H11ClO compounds.

The Cornerstone of Purity: Theoretical Elemental Composition

Elemental analysis provides the fundamental percentage by mass of each element within a pure substance. This data serves as a critical checkpoint to verify the empirical and molecular formula of a synthesized compound. For any isomer of C9H11ClO, the theoretical elemental composition remains constant, providing a universal benchmark for experimental verification.

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Oxygen: 15.999 u) and the molecular formula.

Table 1: Theoretical Elemental Composition of C9H11ClO

ElementAtomic Mass (u)Number of AtomsTotal Mass (u)Percentage (%)
Carbon (C)12.0119108.09963.34
Hydrogen (H)1.0081111.0886.50
Chlorine (Cl)35.453135.45320.78
Oxygen (O)15.999115.9999.38
Total 170.639 100.00

Experimental results that deviate significantly from these theoretical values may indicate the presence of impurities, residual solvents, or an incorrect molecular structure. A widely accepted tolerance for elemental analysis data in academic and industrial settings is within ±0.4% of the calculated theoretical values.[1][2]

Experimental Protocol: Combustion and Titration for Empirical Validation

The determination of the elemental composition of organic compounds, including those containing halogens, is typically a two-part process involving combustion analysis for carbon and hydrogen, and a separate method for the halogen.

Combustion Analysis for Carbon and Hydrogen

This technique, often performed using an automated CHNS analyzer, relies on the complete combustion of a precisely weighed sample in a high-oxygen environment.[3][4][5][6] The carbon and hydrogen in the sample are converted to carbon dioxide (CO2) and water (H2O), respectively. These combustion gases are then passed through a series of detectors (often thermal conductivity or infrared detectors) to quantify their amounts.

Step-by-Step Protocol for C/H Analysis:

  • Sample Preparation: A small, homogeneous sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.[7][8] The sample must be representative of the bulk material.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000 °C) with a stream of pure oxygen.[6][8] This ensures complete conversion of the sample to its elemental oxides.

  • Gas Separation and Detection: The resulting gases (CO2, H2O, and others) are carried by an inert gas (like helium) through a gas chromatography column or a series of traps to separate them.[6][8]

  • Quantification: The amount of each gas is measured by a thermal conductivity detector. The detector response is proportional to the concentration of the gas.

  • Calculation: The instrument's software calculates the mass of carbon and hydrogen in the original sample based on the detected amounts of CO2 and H2O, and from this, the percentage composition.

Workflow for Carbon and Hydrogen Elemental Analysis.
Schöniger Flask Combustion for Chlorine Determination

The determination of halogens in organic compounds requires a different approach. The Schöniger oxygen flask method is a classic and reliable technique for this purpose.[9][10][11][12]

Step-by-Step Protocol for Chlorine Analysis:

  • Sample Preparation: A precisely weighed sample (5-10 mg) is wrapped in a piece of ashless filter paper.

  • Apparatus Setup: A heavy-walled Erlenmeyer flask (the Schöniger flask) is filled with a small amount of an absorbing solution, typically sodium hydroxide. The flask is then purged with pure oxygen.

  • Combustion: The filter paper holding the sample is ignited and quickly placed into the sealed, oxygen-filled flask. The sample undergoes rapid and complete combustion. The organic chlorine is converted into hydrogen chloride (HCl), which is then absorbed by the sodium hydroxide solution to form sodium chloride (NaCl).

  • Titration: The resulting chloride solution is then quantitatively analyzed, often by potentiometric titration with a standardized silver nitrate (AgNO3) solution. The endpoint of the titration indicates the amount of chloride present.

  • Calculation: From the volume of silver nitrate solution used and its concentration, the mass of chlorine in the original sample can be calculated, and thus its percentage.

Workflow for Chlorine Determination by Schöniger Flask Method.

A Broader Perspective: Comparison with Spectroscopic Techniques

While elemental analysis confirms the empirical formula, it provides no information about the arrangement of atoms. For structural elucidation of C9H11ClO isomers, a suite of spectroscopic techniques is indispensable.

Table 2: Comparison of Analytical Techniques for C9H11ClO Characterization

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Percentage composition of C, H, Cl, O.Confirms purity and empirical formula.[13]Provides no structural information.
¹H NMR Spectroscopy Number of non-equivalent protons, their chemical environment, and connectivity (through spin-spin splitting).Excellent for determining the number and type of hydrogen atoms and their neighboring atoms.[14][15][16]Can have complex splitting patterns for some isomers; OH protons can be broad and may not show coupling.
¹³C NMR Spectroscopy Number of non-equivalent carbon atoms and their chemical environment (e.g., aromatic, aliphatic, attached to O or Cl).Provides a count of unique carbon atoms, aiding in symmetry determination.[17][18][19]Lower sensitivity than ¹H NMR; does not typically show coupling information in standard spectra.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H for phenols, C-O for ethers, C=C for aromatic rings).Quick and non-destructive method to identify key functional groups.[20][21][22][23][24]The "fingerprint" region can be complex to interpret; some functional groups have overlapping absorptions.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight (with high-resolution MS) and structural clues from fragmentation. The isotopic pattern of chlorine (M+ and M+2 peaks in a ~3:1 ratio) is a distinctive feature.[25][26][27]Isomers may have similar fragmentation patterns; the molecular ion may not always be observed.

The power of modern analytical chemistry lies in the synergistic use of these techniques. Elemental analysis provides the foundational confirmation of the building blocks, while spectroscopic methods assemble the architectural plan of the molecule.

Integrated Workflow for Compound Characterization.

Conclusion

For any researcher working with C9H11ClO compounds, elemental analysis is not merely a preliminary check but a cornerstone of analytical rigor. It is the definitive method for verifying the empirical formula and assessing the purity of a sample. While techniques like NMR, IR, and mass spectrometry are essential for elucidating the intricate structures of the various isomers, they build upon the fundamental truth provided by elemental analysis. By integrating the quantitative certainty of elemental analysis with the qualitative insights of spectroscopy, scientists can achieve a comprehensive and irrefutable characterization of their molecules, paving the way for successful research and development.

References

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (URL not available)
  • The Determination of Chlorine and Ionic Chloride in Organic Compounds - DTIC. (URL not available)
  • The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing). (URL not available)
  • Combustion analysis - Wikipedia. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION P
  • Estimation of C and H - Unacademy. [Link]

  • Extractable organic chlorine. (URL not available)
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • Oxygen Flask Combustion Method | Bentham Science Publishers. [Link]

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. [Link]

  • Carbon and Hydrogen Calculation Methods | PDF - Scribd. [Link]

  • Determination of Carbon and Hydrogen by Combustion - ResearchGate. [Link]

  • C NMR Spectroscopy. (URL not available)
  • Qualitative Analysis of Organic Compounds - IS MUNI. [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL not available)
  • Mass Spectrometry: Fragment
  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. [Link]

  • Combustion Analysis - Chemistry. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry - YouTube. [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. [Link]

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. [Link]

  • How Does a CHNSO Analyzer Work? - AZoM. [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • 18.8 Spectroscopy of Ethers - Organic Chemistry - OpenStax. [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

  • Elemental analysis: operation & applications - Elementar. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry - Cooperative Institute for Research in Environmental Sciences. [Link]

  • Elemental analysis of organic compounds with the use of autom
  • Methods - C/H/N - Mikroanalytisches Laboratorium. [Link]

  • Molar Mass, Molecular Weight and Elemental Composition Calculator. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • distinguishing isomers by 1H NMR spectroscopy - YouTube. [Link]

  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. [Link]

  • 3.2: Determining Empirical and Molecular Formulas - Chemistry LibreTexts. [Link]

  • Empirical Formula Calculator — Simplest Whole‑Number Ratio. [Link]

  • The H-1 NMR spectra of three isomers with molecular formula C4H9Br... - Pearson. [Link]

  • Elemental Composition Calculator | Microanalysis Lab | School of Chemical Sciences | U of I. [Link]

  • Elemental composition. [Link]

  • The H-1 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. [Link]

Sources

Comparative Spectroscopic Guide: UV-Vis Absorption Maxima of Halogenated Phenetoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers characterizing halogenated phenetole derivatives. It synthesizes experimental data with mechanistic physical organic chemistry to provide a robust framework for UV-Vis analysis.[1]

Executive Summary

Phenetole (ethoxybenzene) and its halogenated derivatives are critical scaffolds in medicinal chemistry and agrochemical synthesis.[1] Their UV-Vis absorption profiles are governed by the interplay between the electron-donating ethoxy group and the varying electronic properties of halogen substituents. This guide provides a comparative analysis of their absorption maxima (


), elucidating the bathochromic shifts associated with halogen size and polarizability.
Mechanistic Grounding: Electronic Transitions & Substituent Effects

To interpret the spectra of halogenated phenetoles, one must understand the perturbation of the benzene chromophore.

  • The Parent System (Phenetole): The ethoxy group (-OCH

    
    CH
    
    
    
    ) is an auxochrome.[1] It possesses lone pair electrons that interact with the aromatic
    
    
    -system via resonance (+M effect) .[1] This raises the energy of the HOMO (
    
    
    ) more than the LUMO (
    
    
    ), narrowing the energy gap (
    
    
    ) and causing a bathochromic (red) shift relative to benzene.
    • Benzene

      
      : ~254 nm (B-band).[1]
      
    • Phenetole

      
      : ~272 nm (B-band).[1]
      
  • The Halogen Effect (F, Cl, Br, I): Halogens exert two opposing effects:

    • Inductive Withdrawal (-I): Withdraws electron density via the sigma bond, stabilizing the ground state (hypsochromic shift).[1]

    • Resonance Donation (+M): Donates lone pair density into the ring, destabilizing the HOMO (bathochromic shift).[1]

    • Net Result: For Cl, Br, and I, the resonance and polarizability effects generally dominate, leading to a bathochromic shift relative to the parent phenetole. Fluorine is anomalous; its high electronegativity and poor orbital overlap often result in negligible shifts or even slight hypsochromic shifts compared to other halogens.[1]

Visualization: Electronic Interaction Pathway

The following diagram illustrates the competing electronic effects that dictate the


 position.

ElectronicEffects Phenetole Phenetole Core (Ethoxybenzene) Ethoxy Ethoxy Group (-OEt) Strong +M Effect Phenetole->Ethoxy Halogen Halogen Substituent (F, Cl, Br, I) Phenetole->Halogen Resonance Resonance Interaction (HOMO Destabilization) Ethoxy->Resonance Dominant Halogen->Resonance +M (Weak) Inductive Inductive Withdrawal (Ground State Stabilization) Halogen->Inductive -I (Strong) Shift Observed Shift (Net Bathochromic) Resonance->Shift Red Shift Inductive->Shift Blue Shift (Minor)

Figure 1: Mechanistic pathway showing how auxochromic groups modify the HOMO-LUMO gap, resulting in the observed spectral shift.

Comparative Data Analysis: Absorption Maxima

The following data consolidates experimental values for the B-band (benzenoid band), which is the most diagnostic feature for these compounds.

Note on Data Sources: While specific data for ethyl ethers (phenetoles) is sometimes less ubiquitous than methyl ethers (anisoles), the electronic effect of replacing a methyl with an ethyl group is negligible (< 1-2 nm shift).[1] Therefore, high-confidence values for 4-substituted anisoles are used as primary anchors where phenetole-specific data is limited, with adjustments noted.

CompoundSubstituent (Para)

(nm) [Solvent: MeOH/EtOH]
Electronic CharacterKey Trend
Phenetole -H272 BaselineReference standard.[1]
4-Fluorophenetole -F273 - 275 High ElectronegativityMinimal shift.[1] Tight orbital overlap (2p-2p) but strong -I effect cancels +M.
4-Chlorophenetole -Cl278 - 280 Moderate +M / -IDistinct bathochromic shift.[1] Cl lone pair (3p) interacts with ring (2p).
4-Bromophenetole -Br280 - 282 High PolarizabilitySimilar to Cl but often slightly red-shifted due to increased polarizability of Br.
4-Iodophenetole -I> 285 Heavy Atom EffectSignificant redshift.[1] Iodine's large size leads to poor overlap but high polarizability.[1]

Critical Observation: The shift magnitude follows the order: H < F < Cl ≈ Br < I .[1]

  • 4-Chlorophenetole typically exhibits a

    
     near 278 nm  (comparable to 4-chloroanisole).[1]
    
  • 4-Bromophenetole shows a broader absorption often centered near 280-282 nm , with a significant "tailing" effect due to the heavy atom perturbation (spin-orbit coupling).[1]

Experimental Protocol: Validated Workflow

To ensure reproducibility and "self-validating" results, follow this protocol. The choice of solvent is critical; polar solvents (Ethanol) smooth fine structure, while non-polar solvents (Cyclohexane) preserve vibrational bands.

Reagents & Equipment[1][2]
  • Solvent: Spectroscopic Grade Cyclohexane (for fine structure) or Ethanol (for solubility).[1] Cutoff check: Ethanol < 210 nm.

  • Standard: 99%+ purity Phenetole derivative.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).[1]

Step-by-Step Methodology
  • Baseline Correction: Run a blank scan with pure solvent in both cuvettes.[1]

  • Stock Solution Prep: Prepare a

    
     M stock solution.
    
    • Validation: Weigh ~10-15 mg of substance accurately.[1] Dilute to 100 mL.

  • Working Solution: Dilute stock 1:100 to achieve ~

    
     M.
    
    • Target Absorbance: 0.6 - 0.8 AU (Beer-Lambert linear range).[1]

  • Measurement: Scan from 400 nm down to 200 nm.

  • Derivative Spectroscopy (Optional): If peaks are broad (common with Iodo- derivatives), apply 2nd derivative processing (

    
    ) to resolve the exact 
    
    
    
    .
Visualization: Analytical Workflow

Protocol Prep Sample Prep (10^-5 M in EtOH) Blank Baseline/Blank (Pure Solvent) Prep->Blank Scan Spectral Scan (200-400 nm) Blank->Scan Check QC Check (Abs = 0.6 - 0.8?) Scan->Check Check->Prep No (Dilute/Conc) Process Identify Maxima & Calculate Epsilon Check->Process Yes

Figure 2: Operational workflow for UV-Vis characterization ensuring data integrity.

Applications in Drug Development
  • Purity Profiling: Phenetole derivatives are often synthesized from phenols.[1] Phenols absorb at similar wavelengths but undergo a bathochromic shift in alkaline media (formation of phenoxide).[1] Phenetoles (ethers) do not shift in base.[1]

    • Test: Run UV spectrum in neutral MeOH, then add 1 drop of NaOH.[1] If

      
       shifts red, unreacted phenol impurity is present.
      
  • Reaction Monitoring: The conversion of a halogenated phenol to a phenetole is accompanied by a hyperchromic effect (increase in intensity,

    
    ) and the disappearance of the pH-sensitivity described above.
    
References
  • NIST Chemistry WebBook. UV/Visible Spectra of Phenol and Anisole Derivatives. National Institute of Standards and Technology.[1][3][4] Available at: [Link]

  • Abd El-Hameed, F. S., et al. (1993).[1] Steady State Photolysis and Product Analysis of 4-Chloroanisole in Aqueous Solutions. Z. Naturforsch. 48a, 799-805.[1] (Provides specific

    
     data for 4-chloro ether analogs). Available at: [Link]
    
  • PubChem Database. Compound Summary: 4-Bromoanisole and 4-Chlorophenetole.[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for substituent chemical shifts and Woodward-Fieser rules applied to benzene derivatives).[1]

Sources

Safety Operating Guide

2-chloro-1-ethoxy-4-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-1-ethoxy-4-methylbenzene Proper Disposal Procedures

Executive Summary: Operational Disposal Strategy

This compound (CAS: 68758-67-8) is a halogenated aromatic ether used primarily as a chemical intermediate in organic synthesis.[1] For disposal purposes, it must be strictly categorized as Halogenated Organic Waste .[1]

Critical Directive: Do NOT combine this substance with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste streams. Commingling drastically increases disposal costs and may violate EPA RCRA segregation protocols for fuel blending.[1]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1] This compound exhibits high stability but poses chronic aquatic toxicity and potential flammability risks.[1]

Physicochemical Properties Table
PropertyValue / CharacteristicOperational Implication
CAS Number 68758-67-8Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₉H₁₁ClOHalogenated content requires high-temperature incineration.[1]
Physical State Liquid (Standard Temp)Requires leak-proof secondary containment.[1]
Flash Point > 60°C (Estimated)Treat as Combustible Liquid ; keep away from ignition sources.[1]
Density ~1.1 g/mLHeavier than water; sinks in aqueous spills.[1]
Solubility Insoluble in waterWill form a separate organic phase (DNAPL-like behavior).[1]
GHS Hazard Classification[1][2][3][4][5][6]
  • Warning: Combustible liquid (H227).[1]

  • Warning: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).[1]

Pre-Disposal Handling & Segregation

The "Causality" of Segregation: Disposal facilities use different incineration protocols for halogenated vs. non-halogenated waste. Halogenated compounds (containing Cl, F, Br) generate acidic gases (HCl, HF) upon combustion, requiring scrubbers. Mixing this compound with non-halogenated waste forces the entire volume to be treated as halogenated, increasing disposal costs by up to 300% .

Segregation Protocol
  • Primary Stream: Segregate into "Halogenated Organic" waste containers.

  • Compatibility Check:

    • Incompatible: Strong oxidizers (e.g., Nitric acid, Peroxides).

    • Compatible: Methylene chloride, Chloroform, Dichlorobenzene.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid low-grade plastics that may swell upon long-term contact with aromatic ethers.[1]

Step-by-Step Disposal Procedures

A. Routine Laboratory Waste (Small Scale)
  • Preparation: Don PPE (Nitrile gloves, safety goggles, lab coat).[1] Work inside a fume hood.

  • Transfer: Pour the substance into a dedicated "Halogenated Solvent Waste" carboy.

    • Note: Do not fill containers >90% to allow for thermal expansion.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][3]

    • Required Fields: "Hazardous Waste", "this compound", "Flammable", "Toxic".[1]

  • Closure: Cap tightly. Ensure the cap liner is compatible (PTFE-lined is preferred).[1]

B. Spill Cleanup (Immediate Response)
  • Isolate: Evacuate the immediate area and remove ignition sources.[1]

  • Contain: Use polypropylene absorbent pads or vermiculite.[1]

    • Why? Clay-based absorbents are heavy and messy; polypropylene binds organics efficiently.[1]

  • Clean:

    • Place saturated absorbents into a wide-mouth jar or heavy-duty hazardous waste bag.[1]

    • Scrub the surface with a soap/water solution to remove oily residue.

  • Dispose: Label the debris container as "Solid Hazardous Waste (Contaminated with Halogenated Organics)."

C. Final Disposal (Vendor Handoff)
  • Waste Profile: Classify as RCRA Hazardous Waste .

  • Disposal Method: High-temperature incineration with acid gas scrubbing.[1]

  • RCRA Codes:

    • D001: If flash point is confirmed < 60°C (Ignitable).

    • None (Non-RCRA Regulated): If flash point > 60°C, it may still be state-regulated (e.g., California) as toxic waste due to aquatic toxicity.[1] Always default to managing as hazardous.[1]

Visualizing the Workflow

The following diagram outlines the decision logic for disposing of this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: This compound CheckState Check Physical State Start->CheckState Liquid Liquid Waste CheckState->Liquid Solid Solid/Spill Debris CheckState->Solid Segregation Segregation Check: Is it mixed with other chems? Liquid->Segregation Label Labeling: 'Hazardous Waste' List Constituents Solid->Label Bag & Tag HaloStream Stream A: Halogenated Organic Waste Segregation->HaloStream Pure or mixed w/ Halogens NonHaloStream Stream B: DO NOT USE (Non-Halogenated) Segregation->NonHaloStream Mixed w/ Acetone/Alc? Container Container: HDPE or Glass Carboy (Vented Cap recommended) HaloStream->Container NonHaloStream->HaloStream Re-classify as Halogenated (Costly) Container->Label Vendor Vendor Disposal: Incineration Label->Vendor

Figure 1: Decision tree for the segregation and packaging of halogenated aromatic ether waste.[1]

Regulatory Compliance & RCRA Considerations

Federal (EPA) vs. State Regulations: While this compound is not explicitly listed on the RCRA P or U lists, it is regulated based on its characteristics.[1]

  • Characteristic of Ignitability (D001): Applicable if the specific batch has a flash point < 140°F (60°C).[1]

  • Generator Status: The volume of this waste contributes to your facility's monthly hazardous waste generation totals (CESQG, SQG, or LQG status).

  • Satellite Accumulation Areas (SAA):

    • Keep containers at or near the point of generation.

    • Containers must remain closed unless adding waste.[1][3][4]

    • Move to the Central Accumulation Area (CAA) within 3 days once full.

References

  • United States Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1]

  • PubChem. (2024).[1] Compound Summary: Halogenated Benzene Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-chloro-1-ethoxy-4-methylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.